Pregnanediol-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H36O2 |
|---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
(3R,5R,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15+,16-,17+,18-,19-,20-,21+/m0/s1/i8D2,12D2,15D |
InChI Key |
YWYQTGBBEZQBGO-XJARRWJNSA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)O)C)C)([2H])[2H])O |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Pregnanediol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Pregnanediol-d5, a crucial internal standard for mass spectrometry-based quantitative analysis. Pregnanediol (5β-pregnane-3α,20α-diol) is the principal urinary metabolite of progesterone, and its accurate quantification is vital in various fields, including clinical diagnostics, endocrinology, and sports doping control. The use of a stable isotope-labeled internal standard like this compound is essential for achieving high accuracy and precision in these measurements by correcting for matrix effects and variations in sample processing.
This document details a plausible and scientifically supported synthetic route to this compound, including detailed experimental protocols. It also presents key quantitative data in a clear tabular format and visualizes the synthetic workflow and metabolic context using diagrams.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for commercially available this compound, which serves as a benchmark for a successful synthesis.
| Parameter | Value | Reference |
| Chemical Formula | C₂₁H₃₁D₅O₂ | Sigma-Aldrich |
| Molecular Weight | 325.54 g/mol | Sigma-Aldrich |
| Isotopic Purity | ≥98 atom % D | Sigma-Aldrich |
| Chemical Purity | ≥98% (CP) | Sigma-Aldrich |
| Mass Shift | M+5 | Sigma-Aldrich |
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from progesterone. The first step involves the stereoselective hydrogenation of the α,β-unsaturated ketone in the A-ring of progesterone to yield 5β-pregnane-3,20-dione. The second step is the stereoselective reduction of the two ketone groups at positions C3 and C20 using a deuterated reducing agent to introduce the deuterium labels and form the desired 5β-pregnane-3α,20α-diol-d5.
Step 1: Catalytic Hydrogenation of Progesterone to 5β-Pregnane-3,20-dione
The stereoselective reduction of the double bond in the A ring of progesterone is crucial to obtain the desired 5β stereochemistry. This can be achieved using catalytic hydrogenation with a suitable catalyst.
Experimental Protocol: Catalytic Hydrogenation of Progesterone
Materials:
-
Progesterone
-
Palladium on carbon (Pd/C, 10%)
-
Ethyl acetate (reagent grade)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a high-pressure reaction vessel, dissolve progesterone in ethyl acetate.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with additional ethyl acetate to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5β-pregnane-3,20-dione.
-
The crude product can be purified by recrystallization or column chromatography to obtain the desired purity.
Step 2: Deuteride Reduction of 5β-Pregnane-3,20-dione to this compound
The reduction of the two ketone functionalities in 5β-pregnane-3,20-dione to hydroxyl groups with the desired 3α,20α-stereochemistry is achieved using a deuterated reducing agent. Sodium borodeuteride (NaBD₄) is a suitable reagent for this transformation, as it is a milder reducing agent than lithium aluminum deuteride and will introduce deuterium at the C3 and C20 positions. The stereoselectivity of the reduction can be influenced by the choice of solvent and reaction temperature.
Experimental Protocol: Reduction of 5β-Pregnane-3,20-dione with Sodium Borodeuteride
Materials:
-
5β-Pregnane-3,20-dione
-
Sodium borodeuteride (NaBD₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5β-pregnane-3,20-dione in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borodeuteride to the stirred solution. The reaction is typically exothermic.
-
Continue stirring the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography to yield the pure this compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound from progesterone.
Caption: Synthetic pathway for this compound.
Metabolic Pathway Context
This diagram shows the position of pregnanediol within the metabolic pathway of progesterone.
Caption: Metabolic conversion of progesterone to pregnanediol.
Conclusion
The synthesis of this compound is a critical process for enabling accurate and reliable quantification of progesterone metabolites in various biological matrices. The described two-step synthetic route, involving catalytic hydrogenation followed by deuteride reduction, provides a clear and feasible pathway for researchers and scientists in the field of drug development and clinical diagnostics. The provided experimental protocols, while based on established chemical principles, should be optimized and validated in a laboratory setting to ensure the desired yield, purity, and isotopic enrichment of the final product. The use of such well-characterized internal standards is paramount for the integrity and reproducibility of quantitative analytical methods.
Navigating Progesterone's Path: A Technical Guide to Pregnanediol-d5 as a Metabolite of Deuterated Progesterone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of Pregnanediol-d5 as a key metabolite of deuterated progesterone, providing a comprehensive resource for its application in metabolic studies. The use of stable isotope-labeled compounds like deuterated progesterone has become an invaluable tool in drug development and clinical research, allowing for precise tracking of metabolic pathways and accurate quantification of metabolites. This whitepaper details the metabolic journey of deuterated progesterone to this compound, outlines experimental protocols for its analysis, and presents quantitative data essential for researchers in the field.
Introduction: The Significance of Deuterated Progesterone and its Metabolites
Progesterone, a critical steroid hormone, plays a pivotal role in the menstrual cycle, pregnancy, and embryogenesis.[1] Its metabolism is extensive, primarily occurring in the liver, and results in numerous metabolites. Understanding the pharmacokinetics and metabolism of progesterone is crucial for the development of progestin-based therapies and for assessing endocrine function.
The use of deuterated progesterone, where one or more hydrogen atoms are replaced by deuterium, offers a powerful method for studying its metabolic fate. Deuterium substitution provides a "heavy" label that can be distinguished from the endogenous, unlabeled compound by mass spectrometry. This allows researchers to trace the administered deuterated progesterone and its metabolites without interference from the body's natural hormone production. Pregnanediol, a major metabolite of progesterone, and its deuterated counterpart, this compound, are key analytes in these studies. This compound serves a dual purpose: it is a direct metabolite of administered deuterated progesterone and can also be used as an internal standard for the accurate quantification of endogenous pregnanediol.
The Metabolic Pathway: From Deuterated Progesterone to this compound
The metabolic conversion of progesterone to pregnanediol is a multi-step enzymatic process. The introduction of deuterium atoms in the progesterone molecule does not significantly alter its metabolic pathway. The primary enzymes involved in this transformation are 5α-reductase and 5β-reductase, followed by 3α-hydroxysteroid dehydrogenase.
The metabolic cascade begins with the reduction of the double bond in the A-ring of the steroid nucleus by 5α-reductase or 5β-reductase, forming 5α-dihydroprogesterone and 5β-dihydroprogesterone, respectively. Subsequently, the ketone group at the C-3 position is reduced by 3α-hydroxysteroid dehydrogenase to a hydroxyl group, yielding allopregnanolone and pregnanolone. Further reduction of the ketone group at the C-20 position results in the formation of pregnanediol. When deuterated progesterone is the precursor, the resulting pregnanediol molecule will carry the deuterium labels, forming this compound.
Synthesis of Deuterated Progesterone
The synthesis of deuterated progesterone is a critical first step for its use in metabolic studies. Various synthetic routes have been developed to introduce deuterium atoms at specific positions in the progesterone molecule. One common approach involves the use of deuterated starting materials or reagents in a multi-step organic synthesis.
For instance, a unified total synthesis route can be employed to prepare 18- and 19-trideuterated progesterone. This method may start with the synthesis of a deuterated precursor like 2-(methyl-d3)-1,3-cyclopentanedione from CD3I, which is then converted to the Hajos-Parrish ketone, a key intermediate in steroid synthesis. Alternatively, methods starting from commercially available steroid precursors and utilizing deuterated reagents for specific reduction or exchange reactions can be employed.
Experimental Protocols: Analysis of this compound
The quantitative analysis of this compound in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of the deuterated metabolite.
Sample Preparation
The choice of sample preparation method depends on the biological matrix (e.g., plasma, urine, or serum). A common and effective technique for plasma and serum is protein precipitation, followed by liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances.
A. Protein Precipitation:
-
To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the internal standard (if this compound is not the analyte of interest).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
B. Liquid-Liquid Extraction:
-
To the supernatant from the protein precipitation step, add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes and then centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The separation and detection of this compound are achieved using a liquid chromatograph coupled to a tandem mass spectrometer.
| Parameter | Recommended Conditions |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) m/z | Provisional: 326.3 (M+H)+ |
| Product Ion (Q3) m/z | Provisional: 308.3 (loss of H2O), 293.3 (further fragmentation) |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Note on MRM Transitions: The exact m/z values for the precursor and product ions of this compound may vary slightly depending on the specific deuteration pattern and the instrument used. The provisional values provided are based on the molecular weight of this compound and common fragmentation patterns of steroids (e.g., loss of water). It is crucial to optimize these parameters on the specific mass spectrometer being used by infusing a standard solution of this compound.
Quantitative Data and its Interpretation
The use of a deuterated internal standard, such as this compound itself or another deuterated steroid, is essential for accurate quantification. The internal standard is added to the samples at a known concentration before sample preparation to correct for any analyte loss during the extraction process and for variations in instrument response.
A calibration curve is constructed by analyzing a series of standards with known concentrations of the analyte and a fixed concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of the analyte in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
| Analyte | Molecular Formula | Exact Mass |
| Progesterone | C21H30O2 | 314.2246 |
| Deuterated Progesterone (d5) | C21H25D5O2 | 319.2559 |
| Pregnanediol | C21H36O2 | 320.2715 |
| This compound | C21H31D5O2 | 325.3028 |
Experimental Workflow and Logical Relationships
The overall workflow for a study involving the administration of deuterated progesterone and the analysis of its metabolite, this compound, can be visualized as a series of interconnected steps.
Conclusion
This compound is a vital tool for researchers and drug developers studying the metabolism of progesterone. Its use as a metabolite of deuterated progesterone allows for the precise elucidation of metabolic pathways and pharmacokinetic properties. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for the successful implementation of studies utilizing this powerful analytical approach. The continued application of stable isotope labeling and advanced mass spectrometry techniques will undoubtedly lead to a deeper understanding of progesterone's role in health and disease, ultimately contributing to the development of safer and more effective therapies.
References
The role of Pregnanediol-d5 in steroid hormone metabolism studies.
An In-depth Technical Guide on the Role of Pregnanediol-d5 in Steroid Hormone Metabolism Studies
Introduction
In the landscape of steroid hormone analysis, particularly in the context of reproductive health and endocrinology, the accurate measurement of progesterone metabolites is paramount. Progesterone, a critical hormone in the menstrual cycle, pregnancy, and embryogenesis, is metabolized into various compounds, with pregnanediol (5β-pregnane-3α,20α-diol) being a primary inactive metabolite excreted in urine.[1][2] The quantification of pregnanediol provides a non-invasive and reliable window into progesterone production and activity.[2][3] Stable isotope-labeled internal standards are the cornerstone of achieving high accuracy and precision in mass spectrometry-based quantification. This compound, a deuterated analog of pregnanediol, serves this essential role, enabling researchers and clinicians to overcome matrix effects and variations in sample processing, thereby ensuring the reliability of metabolic studies.[4]
This technical guide provides a comprehensive overview of the role of this compound in steroid hormone metabolism studies. It is intended for researchers, scientists, and drug development professionals engaged in endocrinology, clinical chemistry, and pharmaceutical research. The guide details the metabolic pathways of progesterone, the principles of isotope dilution mass spectrometry, experimental protocols, and data interpretation.
Progesterone Metabolism and the Significance of Pregnanediol
Progesterone undergoes extensive metabolism, primarily in the liver, into numerous metabolites.[5][6][7] The major pathway involves the reduction of progesterone, first by 5β-reductase to 5β-dihydroprogesterone, and subsequently by 3α-hydroxysteroid dehydrogenase to form pregnanediol.[5][7] This metabolite is then conjugated, most commonly with glucuronic acid to form pregnanediol-3-glucuronide (PdG), to increase its water solubility for renal excretion.[8]
Measuring urinary pregnanediol or PdG levels is a well-established method for:
-
Confirming Ovulation: A significant rise in pregnanediol levels post-ovulation indicates the formation and activity of the corpus luteum, which produces progesterone.[1][3]
-
Monitoring Luteal Phase: Assessing the adequacy of the luteal phase is crucial for successful embryo implantation and the maintenance of early pregnancy.[1][9]
-
Assessing Placental Function: During pregnancy, the placenta becomes the primary source of progesterone, and monitoring its metabolite, pregnanediol, can offer insights into placental health.[3][9]
-
Evaluating Progesterone Supplementation: For individuals undergoing fertility treatments or hormone replacement therapy, measuring pregnanediol helps determine the efficacy of exogenous progesterone administration.[1][8]
The Role of this compound as an Internal Standard
The gold standard for the quantitative analysis of steroids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10] Its high specificity and sensitivity allow for the accurate measurement of low-concentration analytes in complex biological matrices like serum and urine.[11] The principle of Isotope Dilution Mass Spectrometry (ID-MS) is central to achieving this accuracy.
ID-MS involves the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, this compound—to the sample at the beginning of the analytical process.[4] This labeled compound, known as the internal standard (IS), is chemically identical to the endogenous analyte (pregnanediol) but has a higher molecular weight due to the replacement of five hydrogen atoms with deuterium.
Key advantages of using this compound:
-
Correction for Matrix Effects: Biological samples contain various substances that can enhance or suppress the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. Since the IS and the analyte co-elute and experience the same matrix effects, the ratio of their signals remains constant, allowing for accurate calculation.
-
Compensation for Sample Loss: Any loss of analyte during sample preparation steps (e.g., extraction, derivatization) will be mirrored by a proportional loss of the IS. Therefore, the ratio of analyte to IS remains unaffected.[12]
-
Improved Precision and Accuracy: By normalizing the response of the endogenous analyte to that of the IS, the method's precision and reproducibility are significantly enhanced.[13]
Experimental Protocols
The following section outlines a generalized protocol for the quantification of pregnanediol in biological samples using this compound and LC-MS/MS. Methodologies may vary based on the specific matrix (serum, urine) and instrumentation.
Generalized LC-MS/MS Protocol for Pregnanediol Quantification
1. Sample Preparation:
-
Urine ("Dilute and Shoot"): For urine samples, a simple dilution is often sufficient.[14][15]
-
Thaw frozen urine samples and vortex to ensure homogeneity.
-
Pipette a small volume (e.g., 10 µL) of the urine sample into a 96-well plate or microcentrifuge tube.
-
Add a larger volume (e.g., 700 µL) of a cold methanol/water solution containing the known concentration of this compound internal standard.[14]
-
Vortex the mixture for several minutes to precipitate proteins and ensure thorough mixing.[14]
-
Centrifuge to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
-
-
Serum (Protein Precipitation and Liquid-Liquid Extraction): Serum requires more extensive cleanup to remove proteins and lipids that can interfere with the analysis.[11][12]
-
Add the this compound internal standard working solution.
-
Add 3 volumes (e.g., 750 µL) of cold acetonitrile to precipitate proteins. Vortex vigorously.[12]
-
Centrifuge at high speed (e.g., 12,000 rpm) for 5 minutes.[11]
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding a non-polar solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. Vortex for 5 minutes.[11][12]
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the upper organic layer containing the steroids to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 50-60°C.[11][12]
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase (e.g., 50% methanol) for injection.[11]
2. Chromatographic Separation (LC):
-
Column: A reverse-phase column, such as a C18 or PFP (Pentafluorophenyl), is typically used for steroid separation.[11]
-
Mobile Phase: A gradient elution using water and methanol (or acetonitrile), often with a small amount of formic acid or ammonium formate to improve ionization, is employed.[12]
-
Flow Rate: Typical flow rates range from 0.3 to 0.5 mL/min.[11]
-
Run Time: Modern UHPLC methods can achieve separation in under 6 minutes.[14]
3. Detection (Tandem Mass Spectrometry - MS/MS):
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used, typically in positive ion mode.[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. In MRM, a specific precursor ion for the analyte is selected in the first quadrupole (Q1), fragmented in the second quadrupole (Q2), and a specific product ion is monitored in the third quadrupole (Q3).
-
MRM Transitions: Specific precursor → product ion transitions are monitored for both endogenous pregnanediol and the this compound internal standard. The mass shift of +5 Da for the deuterated standard allows the instrument to distinguish between the two compounds.
Data Presentation and Interpretation
Quantitative data from LC-MS/MS analyses are typically presented in tables summarizing key validation and performance parameters.
Table 1: Example LC-MS/MS Parameters for Steroid Analysis
| Parameter | Description | Example Value |
|---|---|---|
| Analyte | Pregnanediol | - |
| Internal Standard | This compound | - |
| Precursor Ion (Q1) | The m/z of the intact molecule | e.g., 321.3 m/z |
| Product Ion (Q3) | The m/z of a specific fragment ion | e.g., 285.3 m/z |
| IS Precursor Ion (Q1) | The m/z of the deuterated molecule | e.g., 326.3 m/z |
| IS Product Ion (Q3) | The m/z of the deuterated fragment | e.g., 290.3 m/z |
| Retention Time | Time at which the analyte elutes | ~4.5 min |
| LLOQ | Lower Limit of Quantification | 0.1 - 1.0 ng/mL |
| Linear Range | Concentration range of linearity | 0.5 - 200 ng/mL |
| Precision (%RSD) | Repeatability of measurements | < 10% |
| Accuracy (%Bias) | Closeness to the true value | 90 - 110% |
Note: The m/z values are illustrative and can vary based on the adduct formed (e.g., [M+H]+, [M+NH4]+) and specific instrument tuning. The data in this table are synthesized from typical values found in LC-MS/MS steroid panel methods.[11][12][16]
Data Analysis Workflow
-
Peak Integration: The chromatographic peaks for both the analyte and the internal standard are integrated to determine their respective signal areas.
-
Ratio Calculation: The ratio of the analyte peak area to the IS peak area is calculated for each sample.
-
Calibration Curve: A calibration curve is generated by analyzing a series of standards with known concentrations of pregnanediol and a fixed concentration of this compound. The peak area ratio is plotted against the concentration.
-
Concentration Determination: The concentration of pregnanediol in the unknown samples is determined by interpolating their measured peak area ratios onto the calibration curve.
Conclusion
This compound is an indispensable tool in modern steroid hormone metabolism research. As a stable isotope-labeled internal standard, it underpins the accuracy, precision, and reliability of LC-MS/MS-based quantification of pregnanediol. This enables researchers and clinicians to confidently assess progesterone activity for a wide range of applications, from fertility monitoring and pregnancy management to the development of new therapeutic agents targeting the steroidogenic pathways. The robust analytical workflows facilitated by this compound continue to advance our understanding of endocrinology and improve diagnostic capabilities in reproductive medicine.
References
- 1. Pregnanediol | Rupa Health [rupahealth.com]
- 2. Pregnanediol - Wikipedia [en.wikipedia.org]
- 3. blog.healthmatters.io [blog.healthmatters.io]
- 4. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
- 5. Progesterone - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetics of progesterone - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. a-Pregnanediol | Rupa Health [rupahealth.com]
- 10. chromsystems.com [chromsystems.com]
- 11. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synnovis.co.uk [synnovis.co.uk]
- 13. Determination of progesterone by liquid chromatography - mass spectrometry using a moving-belt interface and isotope dilution [repository.tno.nl]
- 14. iris.unito.it [iris.unito.it]
- 15. researchgate.net [researchgate.net]
- 16. Quantitation of serum pregnanediol-3-glucuronide level in different endocrine statuses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Mass Shift of Pregnanediol-d5 in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass shift observed for Pregnanediol-d5 in mass spectrometry. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize deuterated internal standards for the quantitative analysis of pregnanediol and other steroid metabolites. This document details the underlying principles of isotopic labeling, experimental methodologies for analysis, and the expected fragmentation patterns, offering a thorough understanding of this analytical technique.
Introduction to Isotopic Labeling and Mass Shift in Mass Spectrometry
In quantitative mass spectrometry, stable isotope-labeled internal standards are the gold standard for achieving accurate and precise measurements. This technique involves "spiking" a sample with a known concentration of an isotopically enriched version of the analyte of interest. This compound, a deuterated analog of pregnanediol, serves this purpose in the analysis of its naturally occurring, unlabeled counterpart.
The core principle lies in the mass difference between the analyte and its deuterated internal standard. Deuterium (²H or D) is a stable isotope of hydrogen with a neutron in its nucleus, making it approximately twice as heavy as the common hydrogen isotope, protium (¹H). By replacing five hydrogen atoms with deuterium atoms in the pregnanediol molecule, a predictable increase in its molecular weight is achieved. This "mass shift" allows the mass spectrometer to differentiate between the endogenous analyte and the internal standard, even though they exhibit nearly identical chemical and physical properties. This co-elution during chromatography and similar ionization efficiency enables the internal standard to compensate for variations in sample preparation, injection volume, and instrument response, leading to highly reliable quantification.
The expected mass shift for the molecular ion of this compound is +5 Da compared to the unlabeled pregnanediol.
Progesterone Metabolism to Pregnanediol
Pregnanediol is a major urinary metabolite of progesterone, a critical steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis. Understanding the metabolic pathway from progesterone to pregnanediol is essential for interpreting the physiological relevance of its measured concentrations. The biosynthesis of pregnanediol primarily occurs in the liver through a series of enzymatic reactions.
The metabolic conversion involves the following key steps:
-
Reduction of the A-ring: Progesterone is first reduced by either 5α-reductase or 5β-reductase, leading to the formation of 5α-dihydroprogesterone or 5β-dihydroprogesterone, respectively.
-
Reduction of the 3-keto group: The 3-keto group is then reduced by 3α-hydroxysteroid dehydrogenase (3α-HSD) to a hydroxyl group, forming allopregnanolone (from 5α-dihydroprogesterone) or pregnanolone (from 5β-dihydroprogesterone).
-
Reduction of the 20-keto group: Finally, the 20-keto group is reduced by 20α-hydroxysteroid dehydrogenase (20α-HSD), resulting in the formation of the two main isomers of pregnanediol: 5α-pregnanediol and 5β-pregnanediol.
Metabolic pathway of progesterone to pregnanediol isomers.
Quantitative Analysis by Mass Spectrometry
The quantitative analysis of pregnanediol in biological matrices like urine or serum is typically performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both techniques rely on the use of this compound as an internal standard to ensure accuracy.
Experimental Workflow
A general workflow for the analysis of urinary pregnanediol using a deuterated internal standard is outlined below. This workflow is a composite of common practices and may require optimization for specific laboratory conditions and instrumentation.
General experimental workflow for urinary pregnanediol analysis.
Detailed Methodologies
The following sections provide representative experimental protocols for GC-MS and LC-MS/MS analysis.
-
Sample Preparation:
-
To 1 mL of urine, add an appropriate amount of this compound internal standard solution.
-
Add β-glucuronidase enzyme to hydrolyze the conjugated pregnanediol glucuronide.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Derivatize the dried extract with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to form trimethylsilyl (TMS) ethers. This step increases the volatility and thermal stability of the analyte for GC analysis.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, ramp to 250 °C at 20 °C/min, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of native and deuterated pregnanediol.
-
-
Sample Preparation:
-
To 100 µL of urine, add an appropriate amount of this compound internal standard solution.
-
Add β-glucuronidase for deconjugation.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to clean up the sample.
-
Elute the analytes with methanol or another suitable organic solvent.
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or similar.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Gas Temperature: 300 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer: 35 psi.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.
-
Fragmentation Patterns and Mass Shifts
Collision-Induced Dissociation (CID) is a technique used in tandem mass spectrometry to fragment precursor ions into smaller product ions. The fragmentation pattern is characteristic of the molecule's structure. When analyzing deuterated standards, the mass shift observed in the precursor ion will also be reflected in the fragment ions that retain the deuterium labels. This provides an additional layer of confirmation for the identity of the internal standard.
Fragmentation of Pregnanediol (TMS Derivative in GC-MS)
The electron ionization mass spectrum of the di-TMS derivative of pregnanediol exhibits several characteristic fragment ions. The molecular ion ([M]⁺˙) is often of low abundance. Common fragmentations include the loss of a methyl group ([M-15]⁺), the loss of a trimethylsilanol group ([M-90]⁺˙), and cleavage of the steroid backbone.
Fragmentation of this compound and Expected Mass Shifts
For this compound, where the deuterium atoms are located on the steroid backbone, the mass shift will be observed in fragment ions that contain these labeled positions. The exact mass shift of a particular fragment will depend on how many deuterium atoms are retained in that fragment. For instance, a fragment resulting from a cleavage that retains all five deuterium atoms will exhibit a +5 Da mass shift compared to the corresponding fragment from the unlabeled pregnanediol. If a fragmentation event leads to the loss of a part of the molecule containing some of the deuterium atoms, the resulting fragment will show a smaller mass shift.
Data Presentation
The following tables summarize the expected quantitative data for the mass spectrometric analysis of Pregnanediol and its deuterated analog, this compound.
Table 1: Molecular Weights and Expected Precursor Ions
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (LC-MS) | Expected [M]⁺˙ (GC-MS, TMS derivatized) |
| Pregnanediol | C₂₁H₃₆O₂ | 320.2715 | 321.2788 | 464.3819 |
| This compound | C₂₁H₃₁D₅O₂ | 325.3031 | 326.3104 | 469.4135 |
Table 2: Expected MRM Transitions and Fragment Ion Mass Shifts (LC-MS/MS)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Expected Mass Shift (Da) |
| Pregnanediol | 321.3 | Hypothetical Fragment 1 | Optimized Value | N/A |
| Hypothetical Fragment 2 | Optimized Value | N/A | ||
| This compound | 326.3 | Hypothetical Fragment 1 + 5 | Optimized Value | +5 |
| Hypothetical Fragment 2 + n | Optimized Value | +n (where n ≤ 5) |
Note: The specific product ions and collision energies need to be empirically determined for the specific instrument and conditions used. The table illustrates the principle of the expected mass shifts in the product ions.
Table 3: Key Fragment Ions for TMS-Derivatized Pregnanediol (GC-MS)
| Fragment Ion Description | m/z (Pregnanediol) | m/z (this compound, Predicted) | Mass Shift (Da) |
| [M]⁺˙ | 464 | 469 | +5 |
| [M-15]⁺ | 449 | 454 | +5 |
| [M-90]⁺˙ | 374 | 379 | +5 |
| Other Backbone Fragments | Specific m/z | m/z + n | +n (where n ≤ 5) |
Note: The exact m/z values and the mass shifts of backbone fragments for this compound are predictive and depend on the specific fragmentation pathways and the location of the deuterium labels.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of pregnanediol in biological samples by mass spectrometry. The predictable +5 Da mass shift in the molecular ion allows for clear differentiation from the endogenous analyte. Understanding the fragmentation patterns of both the native and deuterated forms of pregnanediol is crucial for method development and data interpretation, ensuring the highest level of confidence in the analytical results. This technical guide provides the foundational knowledge and practical considerations for researchers and scientists working in this field.
A Technical Guide to Commercially Available Pregnanediol-d5 Standards for Research
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the use of commercially available Pregnanediol-d5 standards. This compound, a deuterated form of pregnanediol, is a crucial internal standard for quantitative analysis by mass spectrometry, particularly in clinical and research settings monitoring progesterone metabolism.
Commercially Available this compound Standards
A variety of vendors supply this compound for research purposes. The following table summarizes the key specifications of these commercially available standards.
| Supplier | Product Name | Catalog Number | Chemical Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity | Available Unit Sizes | Storage Conditions |
| Sigma-Aldrich | Pregnanediol-2,2,3,4,4-d5 | 903639 | C₂₁D₅H₃₁O₂ | 325.54 | ≥98 atom % D | ≥98% (CP) | 1 mg | -20°C |
| MedchemExpress | This compound | HY-107850S | Not Specified | Not Specified | Not Specified | 99.09% | 1 mg | -20°C (1 month) |
| Pharmaffiliates | 5β-Pregnane-3α,20α-diol-d5 | PA STI 074710 | C₂₁H₃₁D₅O₂ | 325.54 | Not Specified | Not Specified | Enquire | 2-8°C Refrigerator |
| Clinivex | This compound 3-O-Glucuronide | RCLS3C40445 | Not Specified | Not Specified | Not Specified | Not Specified | 10 mg, 25 mg, 50 mg, 100 mg | Room Temperature (for shipping) |
Experimental Protocols: Quantification of Pregnanediol Metabolites using this compound Internal Standard
This compound is commonly employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of pregnanediol and its glucuronidated metabolites in biological matrices such as urine and serum.[1][2][3] The following is a generalized protocol synthesized from published methodologies.
Sample Preparation: "Dilute and Shoot" Method for Urine
This method is favored for its simplicity and high throughput.[3]
-
Sample Thawing and Vortexing: Thaw frozen urine samples at room temperature and vortex for 10 seconds to ensure homogeneity.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 10 µL of the urine sample. Add 990 µL of the internal standard working solution (this compound in a suitable solvent like methanol or a methanol/water mixture).
-
Vortexing and Centrifugation: Vortex the mixture for 10 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction for Serum/Plasma
This method is used to remove proteins and other interfering substances from serum or plasma samples.
-
Sample and Internal Standard: In a glass tube, pipette 100 µL of serum or plasma. Add 50 µL of the this compound internal standard solution.
-
Extraction: Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether or diethyl ether).
-
Vortex and Centrifuge: Vortex the tube for 1 minute to ensure thorough mixing. Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Evaporation: Carefully transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water) and transfer to an autosampler vial.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI), typically in negative ion mode for glucuronidated metabolites and positive ion mode for pregnanediol.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for pregnanediol and this compound would be monitored. For example:
-
Pregnanediol: The exact m/z will depend on the adduct formed (e.g., [M+H]+ or [M-H]-).
-
This compound: The precursor ion will be 5 Daltons higher than that of the unlabeled pregnanediol. The product ions may or may not retain the deuterium labels depending on the fragmentation pattern.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.
-
Signaling Pathways and Experimental Workflows
Progesterone Metabolism and Pregnanediol Formation
Progesterone, a key steroid hormone, is primarily metabolized in the liver.[4] The metabolic pathway involves the reduction of the A-ring and the 20-keto group, leading to various pregnane derivatives, with pregnanediol being a major metabolite. This pregnanediol is then conjugated with glucuronic acid to form pregnanediol glucuronide, a water-soluble compound that is excreted in the urine.[1] The measurement of urinary pregnanediol glucuronide is a non-invasive way to assess progesterone production and is often used to confirm ovulation.[2][3]
Caption: Metabolic pathway of progesterone to pregnanediol glucuronide.
Hormonal Regulation of the Menstrual Cycle Involving Progesterone
The menstrual cycle is regulated by a complex interplay of hormones from the hypothalamus, pituitary gland, and ovaries.[5] Progesterone, produced by the corpus luteum after ovulation, plays a critical role in preparing the endometrium for implantation and in providing negative feedback to the hypothalamus and pituitary to suppress the release of GnRH, FSH, and LH.[5]
Caption: Negative feedback loop of progesterone during the luteal phase.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the quantification of pregnanediol in biological samples using this compound as an internal standard.
Caption: Workflow for pregnanediol quantification by LC-MS/MS.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Quantitation of serum pregnanediol-3-glucuronide level in different endocrine statuses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Steroid - Biosynthesis, Metabolism, Hormones | Britannica [britannica.com]
- 5. Physiology, Menstrual Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Storage and Stability of Pregnanediol-d5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive recommendations for the storage and handling of Pregnanediol-d5, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based analyses. This document outlines optimal storage conditions, discusses stability considerations, and presents a foundational experimental protocol for stability assessment.
Introduction
This compound is the deuterium-labeled form of Pregnanediol, a major metabolite of progesterone. Its structural similarity to the endogenous analyte makes it an ideal internal standard for correcting variations during sample preparation and analysis in chromatographic and mass spectrometric methods. The stability of such internal standards is paramount to ensure the accuracy and reliability of quantitative bioanalytical data. This guide addresses the critical aspects of storing and verifying the stability of this compound.
Recommended Storage and Handling
Proper storage and handling are essential to maintain the integrity of this compound. The following recommendations are based on information from various suppliers and general best practices for deuterated steroids.
Storage Conditions
Quantitative data for the storage of this compound in both solid form and in solution are summarized in the table below.
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | -20°C | 3 years | Recommended for long-term storage to minimize degradation.[1][2][3] |
| 4°C | 2 years | Suitable for intermediate-term storage.[2] | |
| In Solvent | -80°C | 6 months | Optimal for long-term storage of stock solutions.[2] |
| -20°C | 1 month | Suitable for short-term storage of working solutions.[2][4] |
Shipping and Handling
-
Shipping: this compound is generally stable for shipment at ambient temperatures for short durations, typically up to two weeks.[2][4][5]
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety goggles. Handle in a well-ventilated area.[4]
Incompatible Materials
To prevent degradation, avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.[4] Exposure to basic conditions, in particular, can lead to the exchange of deuterium atoms with protons from the surrounding solvent, compromising the isotopic purity of the standard.[6]
Stability Considerations
The stability of a deuterated internal standard like this compound is critical for its function. The primary stability concern is the potential for deuterium-hydrogen exchange.
Deuterium Exchange
Deuterated compounds, especially those with deuterium atoms in base-sensitive positions, can undergo exchange with protons from protic solvents. This can alter the mass of the internal standard, leading to inaccurate quantification.[6] It is crucial to use aprotic solvents for reconstitution and storage whenever possible and to maintain a neutral or slightly acidic pH if aqueous solutions are necessary.
The following diagram illustrates the logical relationship of factors influencing the stability of deuterated steroids.
Factors influencing the stability of deuterated steroids.
Experimental Protocol for Stability Assessment
Objective
To evaluate the stability of this compound in solid form and in solution under various storage conditions over a defined period.
Materials
-
This compound (solid powder)
-
Aprotic solvent (e.g., Acetonitrile, Methanol)
-
Volumetric flasks and pipettes
-
LC-MS/MS system
Experimental Workflow
The following diagram outlines a typical workflow for a stability study of this compound.
Workflow for a this compound stability study.
Methodology
-
Initial Analysis (T=0):
-
Prepare a stock solution of this compound in an appropriate aprotic solvent.
-
Perform an initial analysis using a validated LC-MS/MS method to determine the initial purity, concentration, and isotopic distribution. This will serve as the baseline.
-
-
Sample Storage:
-
Store aliquots of the solid material and the prepared solutions under the conditions outlined in the table below.
-
-
Time-Point Testing:
-
At specified time points (e.g., 1, 3, 6, 12, 24, 36 months for long-term; 1, 3, 6 months for accelerated), retrieve samples from each storage condition.
-
For solid samples, prepare fresh solutions.
-
Analyze all samples by LC-MS/MS.
-
Stability-Indicating Parameters
The following parameters should be monitored at each time point:
-
Purity: Assess the percentage of the parent compound remaining.
-
Degradation Products: Identify and quantify any new peaks that appear in the chromatogram.
-
Isotopic Purity: Monitor the isotopic ratio to detect any deuterium exchange.
-
Appearance: Note any changes in the physical appearance of the solid or solution.
Data Presentation and Interpretation
The results of the stability study should be compiled into tables for clear comparison.
Table 1: Long-Term Stability of Solid this compound
| Time (Months) | Storage Condition | Purity (%) | Appearance | Degradation Products (%) | Isotopic Ratio (M+5/M+0) |
| 0 | N/A | ||||
| 3 | -20°C | ||||
| 6 | -20°C | ||||
| 12 | -20°C | ||||
| ... | -20°C | ||||
| 3 | 4°C | ||||
| 6 | 4°C | ||||
| 12 | 4°C | ||||
| ... | 4°C |
Table 2: Accelerated Stability of Solid this compound
| Time (Months) | Storage Condition | Purity (%) | Appearance | Degradation Products (%) | Isotopic Ratio (M+5/M+0) |
| 0 | N/A | ||||
| 1 | 25°C/60% RH | ||||
| 3 | 25°C/60% RH | ||||
| 6 | 25°C/60% RH | ||||
| 1 | 40°C/75% RH | ||||
| 3 | 40°C/75% RH | ||||
| 6 | 40°C/75% RH |
Table 3: Stability of this compound in Solution
| Time (Months) | Storage Condition | Concentration (ng/mL) | Degradation Products (%) | Isotopic Ratio (M+5/M+0) |
| 0 | N/A | |||
| 1 | -80°C | |||
| 3 | -80°C | |||
| 6 | -80°C | |||
| ... | -80°C | |||
| 1 | -20°C | |||
| ... | -20°C |
Conclusion
The stability of this compound is crucial for its effective use as an internal standard in quantitative analyses. Adherence to the recommended storage conditions, particularly storing the solid form at -20°C for long-term use, is essential. For solutions, storage at -80°C is recommended to ensure stability for up to six months. Researchers should be mindful of the potential for deuterium exchange, especially in basic solutions. The implementation of a rigorous stability testing program, as outlined in this guide, will ensure the continued integrity and accuracy of this critical analytical standard.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nebiolab.com [nebiolab.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
An In-depth Technical Guide to the Safe Handling of Pregnanediol-d5
This guide provides comprehensive safety data and handling information for Pregnanediol-d5, a deuterated form of Pregnanediol. It is intended for researchers, scientists, and professionals in drug development who may work with this compound.
Section 1: Chemical and Physical Properties
This compound is the deuterium-labeled version of Pregnanediol, the primary metabolite of progesterone.[1] Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| Synonyms | NSC 1612-d5; NSC 47462-d5 | [1][2] |
| Molecular Formula | C₂₁H₃₁D₅O₂ | [2] |
| Molecular Weight | 325.54 g/mol | [3] |
| Form | Powder | [3] |
| Isotopic Purity | ≥98 atom % D | [3] |
| Assay | ≥98% (CP) | [3] |
| Storage Temperature | -20°C | [3] |
Section 2: Hazard Identification and Safety Information
This compound is classified as harmful if swallowed.[2] The following table summarizes the key hazard and safety information.
| Hazard Class | GHS Classification | Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, oral | Category 4 | Warning | H302: Harmful if swallowed |
Precautionary Statements: [2]
-
Prevention:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
-
Response:
-
P330: Rinse mouth.
-
-
Disposal:
-
P501: Dispose of contents/container in accordance with local regulations.
-
Section 3: Handling and Storage
Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
7.1 Precautions for Safe Handling: [2]
-
Avoid inhalation of dust and aerosols.
-
Avoid contact with eyes and skin.
-
Use only in areas with appropriate exhaust ventilation.
7.2 Conditions for Safe Storage: [2]
-
Keep container tightly sealed.
-
Store in a cool, well-ventilated area.
-
Protect from direct sunlight and sources of ignition.
-
Recommended storage temperature: -20°C.[3]
Section 4: First Aid Measures
In case of exposure, follow these first aid measures:[2]
| Exposure Route | First Aid Measures |
| Eye Contact | Remove contact lenses, if present. Immediately flush eyes with large amounts of water. Seek medical attention. |
| Skin Contact | Rinse skin thoroughly with water. Remove contaminated clothing and shoes. Seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention. |
Section 5: Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound:[2]
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves. |
| Skin and Body Protection | Impervious clothing. |
| Respiratory Protection | Suitable respirator. |
Section 6: Experimental Workflow and Metabolic Context
While specific experimental protocols for this compound are proprietary and depend on the application, a general workflow for its use as an internal standard in mass spectrometry is outlined below. Additionally, its metabolic relationship to progesterone is illustrated.
References
An In-Depth Technical Guide to the Application of Deuterated Pregnanediol (Pregnanediol-d5) versus Non-Deuterated Pregnanediol in In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pregnanediol, a primary metabolite of progesterone, is a critical biomarker in reproductive health, oncology, and neurosteroid research. Quantitative analysis of pregnanediol in biological matrices is fundamental to understanding progesterone's physiological and pathological roles. This technical guide provides a comprehensive overview of the comparative utility of non-deuterated pregnanediol and its deuterated analog, Pregnanediol-d5, in in vivo research. While direct in vivo metabolic comparisons are not extensively documented, the primary and indispensable role of this compound is as an internal standard for the accurate quantification of endogenous, non-deuterated pregnanediol. This guide will detail the principles behind this application, provide experimental protocols, and present relevant quantitative data for analytical methods.
The Role of Deuterated Analogs in Quantitative Bioanalysis
In quantitative mass spectrometry, stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard for achieving the highest accuracy and precision.[1][2] The use of a deuterated standard is crucial for correcting variations that can occur during sample preparation and analysis, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.[1] Because the deuterated standard is chemically almost identical to the analyte of interest (non-deuterated pregnanediol), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, thus providing a reliable reference for quantification.[1]
The Kinetic Isotope Effect (KIE)
The substitution of hydrogen with deuterium, a heavier isotope, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[3][4][5] This can lead to a slower rate of reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[3][5][6] In drug development, this effect is sometimes intentionally used to slow down the metabolism of a drug.[6] For this compound, while a theoretical KIE exists, its practical impact on overall in vivo metabolism, when used as a tracer, is not well-documented in publicly available literature. Its primary application remains as an internal standard, where its metabolic stability is an advantage.
Progesterone Metabolism to Pregnanediol
Progesterone is extensively metabolized, primarily in the liver, to various metabolites. The major pathway leads to the formation of pregnanediol, which is then conjugated, typically with glucuronic acid, to form pregnanediol-3-glucuronide (PdG) for excretion in the urine.[7][8][9][10] The levels of urinary PdG are therefore a reliable indicator of progesterone production.[8][10]
The metabolic conversion of progesterone to pregnanediol involves the action of several enzymes, including 5α-reductase and 5β-reductase, as well as 3α-hydroxysteroid dehydrogenase and 20α-hydroxysteroid dehydrogenase.[7][8][9]
Experimental Protocols
The quantification of pregnanediol (as PdG) in biological samples like urine or serum is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound serving as the internal standard.
General Workflow for In Vivo Pregnanediol Quantification
The following diagram illustrates a typical workflow for an in vivo study measuring endogenous pregnanediol levels.
Detailed LC-MS/MS Protocol for Urinary Pregnanediol-3-Glucuronide (PdG)
This protocol is a synthesized example based on common practices described in the literature.[11][12][13]
1. Sample Preparation:
- To 100 µL of urine, add 10 µL of an internal standard working solution (e.g., this compound glucuronide in methanol).
- Add 500 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
- Liquid Chromatography (LC):
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 10% to 90% B over 5 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both non-deuterated PdG and deuterated PdG (e.g., this compound glucuronide). The exact m/z values will depend on the specific deuterated standard used.
3. Quantification:
- A calibration curve is constructed by analyzing standards of known concentrations of non-deuterated PdG with a fixed concentration of the deuterated internal standard.
- The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
- The concentration of PdG in the unknown samples is then determined from this calibration curve.
Quantitative Data
Table 1: LC-MS/MS Method Validation Parameters for Urinary PdG Quantification
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity (ng/mL) | 0.5 - 200 | [12] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 - 0.5 | [11][12] |
| Intra-day Precision (%RSD) | < 10% | [12] |
| Inter-day Precision (%RSD) | < 15% | [12] |
| Accuracy (% Bias) | ± 15% | [12] |
| Recovery (%) | > 85% |[12] |
Table 2: Comparison of Roles in In Vivo Studies
| Feature | Non-Deuterated Pregnanediol | This compound |
|---|---|---|
| Primary Role | Analyte of interest; endogenous biomarker of progesterone metabolism. | Internal standard for accurate quantification of the analyte. |
| Source in Study | Endogenously produced by the subject. | Exogenously added to the biological sample during processing. |
| Purpose of Measurement | To determine the physiological or pathological state of the subject. | To correct for analytical variability and ensure data quality. |
| Metabolic Consideration | Its metabolic pathway is the subject of the investigation. | Assumed to be metabolically stable during the analytical process. |
Conclusion
In the context of in vivo studies, this compound and non-deuterated pregnanediol have distinct and complementary roles. Non-deuterated pregnanediol is the endogenous analyte of interest, providing a window into progesterone activity. This compound, on the other hand, is an indispensable analytical tool that enables the accurate and precise measurement of its non-deuterated counterpart. The use of deuterated internal standards in LC-MS/MS is the established best practice for quantitative bioanalysis of steroids. While the kinetic isotope effect is a known phenomenon, there is currently a lack of published research focusing on the in vivo metabolic differences between deuterated and non-deuterated pregnanediol. Therefore, the value of this compound in in vivo research is firmly established in its role as a superior internal standard, which is critical for the reliability of studies investigating the dynamics of endogenous pregnanediol. Future research may explore the use of deuterated pregnanediol as an in vivo tracer to further elucidate the kinetics of progesterone metabolism.
References
- 1. texilajournal.com [texilajournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progesterone - Wikipedia [en.wikipedia.org]
- 8. a-Pregnanediol | Rupa Health [rupahealth.com]
- 9. Pharmacokinetics of progesterone - Wikipedia [en.wikipedia.org]
- 10. Pregnanediol | Rupa Health [rupahealth.com]
- 11. Rapid UHPLC-MS/MS measurement of pregnanediol 3-glucuronide in spot urine samples for detecting ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of serum pregnanediol-3-glucuronide level in different endocrine statuses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct measurement of pregnanediol 3-glucuronide (PDG) in dried urine spots by liquid chromatography-mass spectrometry to detect ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Quantification of Pregnanediol using Pregnanediol-d5 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of pregnanediol in biological matrices, such as urine and serum, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, Pregnanediol-d5, is highlighted to ensure accuracy and precision by correcting for matrix effects and variations during sample processing.
Introduction
Pregnanediol is a major metabolite of progesterone, a critical steroid hormone involved in the menstrual cycle, pregnancy, and various other physiological processes.[1] Accurate measurement of pregnanediol levels is essential for assessing progesterone production, monitoring ovarian function, and in various clinical and research settings. LC-MS/MS has emerged as the preferred analytical technique for steroid hormone analysis due to its high sensitivity, specificity, and throughput.[1][2]
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for reliable quantification. This internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation and instrument response.
Progesterone Metabolism
Progesterone undergoes extensive metabolism in the body, primarily in the liver, to various metabolites. The main pathway involves the reduction of progesterone to 5α-dihydroprogesterone and 5β-dihydroprogesterone, which are then further metabolized to pregnanolones and subsequently to pregnanediols. These pregnanediols are then conjugated with glucuronic acid to form more water-soluble compounds that are excreted in the urine.
Experimental Protocols
The following are generalized protocols for the analysis of pregnanediol in urine and serum. Method optimization and validation are required for specific applications.
3.1. Materials and Reagents
-
Pregnanediol analytical standard
-
This compound internal standard
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium fluoride
-
Human urine and serum (matrix)
3.2. Protocol 1: "Dilute and Shoot" for Urinary Pregnanediol
This method is a rapid and straightforward approach for the analysis of pregnanediol glucuronide in urine samples.[2][3]
3.2.1. Sample Preparation
-
Thaw urine samples at room temperature and vortex to ensure homogeneity.
-
Prepare a working solution of the internal standard (this compound) in LC-MS grade methanol/water (50:50, v/v).
-
In a clean microcentrifuge tube or 96-well plate, add 10 µL of urine sample.
-
Add 200 µL of the internal standard working solution to the urine sample.
-
Vortex the mixture thoroughly.
-
Centrifuge the mixture to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3.3. Protocol 2: Protein Precipitation for Serum Pregnanediol
This method is suitable for the extraction of pregnanediol from serum samples by removing proteins that can interfere with the analysis.
3.3.1. Sample Preparation
-
Thaw serum samples at room temperature and vortex.
-
Prepare a working solution of the internal standard (this compound) in acetonitrile.
-
In a clean microcentrifuge tube, add 100 µL of serum sample.
-
Add 300 µL of the internal standard working solution (acetonitrile containing this compound) to the serum sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A/B (e.g., 50:50 methanol/water) and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3.4. LC-MS/MS Parameters
The following are suggested starting parameters and should be optimized for the specific instrument and application.
3.4.1. Liquid Chromatography
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 2 mM ammonium fluoride |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Gradient | Start at a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. A typical run time is 5-10 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 20 µL |
3.4.2. Mass Spectrometry
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode. Negative mode is often preferred for glucuronidated metabolites. |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for the specific instrument.Pregnanediol (Analyte): Precursor ion (e.g., [M-H]⁻ or [M+H]⁺) → Product ion(s) This compound (IS): Precursor ion (e.g., [M-H]⁻ or [M+H]⁺) → Product ion(s) |
| Collision Energy | To be optimized for each transition. |
| Dwell Time | 50 - 100 ms |
Data and Performance Characteristics
The following tables summarize typical performance data for the LC-MS/MS analysis of pregnanediol metabolites. These values are based on published literature and should be established during method validation.[1][3]
Table 1: Method Performance Characteristics
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | ~0.05 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 2: Example Calibration Curve Concentrations
| Calibration Level | Concentration (ng/mL) |
| 1 | 0.1 |
| 2 | 0.5 |
| 3 | 1.0 |
| 4 | 5.0 |
| 5 | 10.0 |
| 6 | 50.0 |
| 7 | 100.0 |
The Role of the Internal Standard
The use of a stable isotope-labeled internal standard like this compound is fundamental to achieving accurate and precise quantification in LC-MS/MS.
Conclusion
The LC-MS/MS methods outlined provide a robust and reliable approach for the quantification of pregnanediol in biological samples. The incorporation of this compound as an internal standard is essential for mitigating analytical variability and ensuring the generation of high-quality, reproducible data for research, clinical, and drug development applications.
References
- 1. Quantitation of serum pregnanediol-3-glucuronide level in different endocrine statuses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid UHPLC-MS/MS measurement of pregnanediol 3-glucuronide in spot urine samples for detecting ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of a Validated LC-MS/MS Method for the Quantification of Serum Pregnanediol using Pregnanediol-d5
Application Note
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of pregnanediol in human serum. The method utilizes a stable isotope-labeled internal standard, Pregnanediol-d5, to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation step, followed by chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The method has been validated over a clinically relevant concentration range and has demonstrated excellent linearity, precision, accuracy, and sensitivity. This validated assay is suitable for researchers, scientists, and drug development professionals requiring reliable measurement of serum pregnanediol for various physiological and pathological investigations.
Introduction
Pregnanediol (5β-pregnane-3α,20α-diol) is the major urinary metabolite of progesterone and its measurement in serum provides valuable insights into progesterone production and metabolism.[1][2] Serum pregnanediol levels are clinically significant in the context of fertility, ovulation confirmation, luteal phase adequacy, and monitoring of high-risk pregnancies.[2][3][4] While immunoassays have traditionally been used for pregnanediol measurement, they can suffer from cross-reactivity and lack of specificity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity for steroid hormone analysis.[5][6]
This application note details the development and validation of a high-throughput LC-MS/MS method for the quantification of pregnanediol in human serum, employing this compound as the internal standard to correct for matrix effects and procedural losses.
Experimental
Materials and Reagents
-
Pregnanediol and this compound were purchased from a certified supplier.
-
HPLC-grade methanol, acetonitrile, and water were obtained from a commercial vendor.
-
Formic acid and ammonium fluoride were of analytical grade.
-
Human serum was sourced from a commercial supplier.
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120, 50 × 4.6 mm, 2.7 µm).[7][8]
Standard and Quality Control (QC) Sample Preparation
Stock solutions of pregnanediol and this compound were prepared in methanol. Working standard solutions were prepared by serial dilution of the pregnanediol stock solution in a surrogate matrix (e.g., charcoal-stripped serum or a protein-based solution) to create a calibration curve. Quality control (QC) samples were prepared at low, medium, and high concentrations in the same surrogate matrix.
Sample Preparation Protocol
A simple protein precipitation method was employed for sample extraction:[7][8]
-
To 100 µL of serum sample, calibrator, or QC, add 200 µL of cold acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 50 x 4.6 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 30 |
| 5.0 | 30 |
Table 3: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Pregnanediol: Specific precursor > product ion pair (Q1 > Q3) |
| This compound: Specific precursor > product ion pair (Q1 > Q3) | |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500°C |
Method Validation
The method was validated according to established guidelines for bioanalytical method validation.
Linearity
The calibration curve was linear over the concentration range of 0.5 to 200 ng/mL. The coefficient of determination (r²) was consistently > 0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three QC levels.
Table 4: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Low | 1.5 | < 10% | < 15% | ± 10% | ± 15% |
| Medium | 50 | < 10% | < 15% | ± 10% | ± 15% |
| High | 150 | < 10% | < 15% | ± 10% | ± 15% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD was determined to be 0.1 ng/mL, and the LOQ was established at 0.5 ng/mL with acceptable precision and accuracy.
Matrix Effect and Recovery
The matrix effect was assessed by comparing the response of the analyte in post-extraction spiked serum samples to that in neat solution. The recovery of pregnanediol from serum was determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples. The results indicated minimal matrix effects and consistent recovery.
Results and Discussion
The developed LC-MS/MS method provides a sensitive, specific, and reliable means for the quantification of pregnanediol in human serum. The simple protein precipitation sample preparation protocol allows for high-throughput analysis. The use of a deuterated internal standard ensures the accuracy and precision of the results by compensating for any variability in sample preparation and instrument response. The validation data demonstrates that the method is suitable for clinical research and drug development applications where accurate measurement of pregnanediol is required.
Conclusion
A validated LC-MS/MS method for the determination of serum pregnanediol using this compound as an internal standard has been successfully developed. The method is rapid, sensitive, and accurate, making it a valuable tool for researchers and scientists in the field of endocrinology and drug development.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of serum pregnanediol.
References
- 1. Pregnanediol-3-Glucuronide | Rupa Health [rupahealth.com]
- 2. Pregnanediol | Rupa Health [rupahealth.com]
- 3. a-Pregnanediol (luteal range) - Progesterone Metabolites (Urine) - DUTCH - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. a-Pregnanediol (postmenopausal range) - Progesterone Metabolites (Urine) - DUTCH - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Quantitation of serum pregnanediol-3-glucuronide level in different endocrine statuses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. excelmale.com [excelmale.com]
Application Notes and Protocols for Steroid Profiling using Pregnanediol-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid profiling is a critical analytical tool in clinical diagnostics, endocrinology research, and pharmaceutical development. It allows for the simultaneous measurement of multiple steroids and their metabolites, providing a comprehensive view of the steroidogenic pathways. Accurate quantification of steroids in complex biological matrices such as serum, plasma, and urine requires robust and reliable sample preparation techniques to remove interfering substances and enrich the analytes of interest. The use of stable isotope-labeled internal standards, such as Pregnanediol-d5 (PD-d5), is essential for correcting for matrix effects and variations in extraction efficiency, thereby ensuring high accuracy and precision.
These application notes provide detailed protocols for the preparation of biological samples for steroid profiling by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), with a specific focus on the incorporation of this compound as an internal standard.
Key Sample Preparation Techniques
The choice of sample preparation technique depends on the biological matrix, the specific steroids of interest, and the analytical platform. The most common methods include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and for GC-MS analysis, a derivatization step is typically required.
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for cleaning up and concentrating steroid samples from various biological fluids.[1][2] It offers superior results in terms of recovery and removal of interfering compounds compared to LLE.[1] C18 cartridges are commonly used for steroid extraction.[1][3]
Experimental Protocol: SPE for Steroid Profiling in Serum/Plasma
-
Sample Pre-treatment:
-
Thaw serum or plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of serum or plasma, add 30 µL of an internal standard mix containing this compound and other relevant deuterated steroids dissolved in methanol.[3]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 0.1 mL/min.[1]
-
-
Washing:
-
Drying:
-
Dry the SPE cartridge for approximately 2 minutes under vacuum or with a gentle stream of nitrogen.[1]
-
-
Elution:
-
Evaporation and Reconstitution:
Liquid-Liquid Extraction (LLE)
LLE is a classic method for extracting steroids from biological matrices. While it can be less clean than SPE, it is a simple and effective technique.[4]
Experimental Protocol: LLE for Steroid Profiling in Serum
-
Sample Pre-treatment:
-
Extraction:
-
Collection and Evaporation:
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent, such as a methanol/water mixture, for LC-MS/MS analysis.[3]
-
Derivatization for GC-MS Analysis
For GC-MS analysis, steroids, which are often non-volatile, require derivatization to increase their volatility and thermal stability.[7] Silylation is a common derivatization technique.[7][8]
Experimental Protocol: Derivatization of Steroid Extracts
-
Initial Extraction:
-
Perform either SPE or LLE as described above to obtain a clean, dried steroid extract.
-
-
Two-Step Derivatization:
-
Step 1 (Oximation): To protect keto-groups, add 150 µL of 2% methoxyamine in pyridine to the dried extract. Incubate at 80°C for 1 hour. Evaporate the solvent to dryness.[9]
-
Step 2 (Silylation): To derivatize hydroxyl-groups, add 200 µL of N-trimethylsilyl imidazole (TMSI) and incubate overnight (12 hours) at 110°C. For a faster reaction, this step can be reduced to 2 hours at 140°C.[9] A common silylating reagent mixture is MSTFA:NH4I:DTE (500:4:2, v/v/v).[8]
-
-
Final Preparation:
-
After cooling, the derivatized sample can be directly injected into the GC-MS system. In some protocols, a final liquid-liquid extraction with heptane is performed.[9]
-
Quantitative Data Summary
The following tables summarize typical performance data for steroid profiling methods using deuterated internal standards.
Table 1: Extraction Recovery and Matrix Effects
| Analyte | Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) | Reference |
| 8 Steroids | Serum/Plasma | Automated SPE (C18) | 87 - 101 | Not Specified | [1] |
| 11 Steroids | Serum | SPE (SOLAµ HRP) | 42 - 95 | Not Specified | [10] |
| 11 Steroids | Tissue Homogenates | Liquid-Liquid Extraction | 74.2 - 126.9 | < 30% signal loss | [11] |
| 11 Urinary Steroids | Urine | SPE (Oasis HLB) | 98.2 - 115.0 | 96.4 - 101.6 | [12] |
Table 2: Limits of Quantification (LOQ)
| Analyte | Matrix | Method | LOQ | Reference |
| Androstenedione | Neat Solution | SPE-LC-MS/MS | 1 pg/mL | [10] |
| Testosterone | Neat Solution | SPE-LC-MS/MS | 2 pg/mL | [10] |
| Multiple Steroids | Neat Solution | SPE-LC-MS/MS | 5 - 10 pg/mL | [10] |
| 20 Steroids | Human Plasma | SPE-GC-MS/MS | < 1.125 ng/mL | [8] |
| Pregnanediol Glucuronide | Urine | UHPLC-MS/MS | 0.01 µg/mL | [13] |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for steroid profiling using SPE followed by LC-MS/MS analysis.
Caption: Workflow for steroid profiling using SPE and LC-MS/MS.
Steroid Biosynthesis Pathway
This diagram shows a simplified overview of the steroid biosynthesis pathway, highlighting key steroid classes.
Caption: Simplified steroid biosynthesis pathway.
Conclusion
The selection of an appropriate sample preparation technique is paramount for achieving accurate and reliable steroid profiling results. Both SPE and LLE are effective methods for extracting steroids from biological matrices, with SPE generally providing cleaner extracts. The use of a deuterated internal standard like this compound is crucial for correcting analytical variability. For GC-MS analysis, a derivatization step is necessary to ensure the volatility of the steroid analytes. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust steroid profiling workflows in their laboratories.
References
- 1. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sterlitech.com [sterlitech.com]
- 3. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. arborassays.com [arborassays.com]
- 6. stressmarq.com [stressmarq.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. research.rug.nl [research.rug.nl]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. iris.unito.it [iris.unito.it]
Application Note: Chromatographic Separation and Quantification of Pregnanediol and Pregnanediol-d5 in Human Serum by LC-MS/MS
Introduction
Pregnanediol (5β-pregnane-3α,20α-diol) is the primary urinary metabolite of progesterone, a critical steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis.[1][2] Accurate measurement of pregnanediol levels in biological matrices such as serum, plasma, and urine is essential for assessing progesterone production, confirming ovulation, and monitoring pregnancy.[3][4][5] Stable isotope-labeled internal standards, such as Pregnanediol-d5, are crucial for achieving high accuracy and precision in quantitative mass spectrometry-based assays by compensating for matrix effects and variations in sample preparation and instrument response.
This application note details a robust and sensitive method for the simultaneous chromatographic separation and quantification of pregnanediol and its deuterated internal standard, this compound, in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for steroid hormone analysis.
Experimental
Materials and Reagents
-
Pregnanediol certified reference standard
-
This compound certified reference standard
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Ammonium fluoride
-
Human serum (steroid-free) for calibration standards and quality controls
Sample Preparation
A protein precipitation method is employed for the extraction of pregnanediol and this compound from serum samples.
-
To 100 µL of serum sample, standard, or quality control, add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (50:50 methanol:water).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Table 1: LC-MS/MS Method Parameters
| Parameter | Setting |
| LC System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | Water with 2 mM Ammonium Fluoride |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient Elution | Start at 50% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes. |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Optimized for the specific instrument |
Results and Discussion
The developed LC-MS/MS method provides excellent chromatographic separation of pregnanediol and its deuterated internal standard, this compound. The use of a C18 reverse-phase column with a methanol and water mobile phase allows for sharp and symmetrical peak shapes. The total run time is approximately 8 minutes per sample.
Quantitative Data
Quantification is achieved using Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity. The MRM transitions for pregnanediol and this compound are summarized in Table 2. The precursor ion for pregnanediol is selected based on its deprotonated molecule [M-H]-, and the product ions are characteristic fragments. For this compound, a mass shift of +5 Da is observed for the precursor and corresponding fragment ions.
Table 2: MRM Transitions and Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Pregnanediol | 321.3 | 221.2 | 4.5 |
| This compound | 326.3 | 226.2 | 4.5 |
Note: Retention times are approximate and may vary depending on the specific LC system and column used.
Experimental Workflow Diagram
The following diagram illustrates the complete experimental workflow from sample handling to data analysis.
Caption: Experimental workflow for the LC-MS/MS analysis of pregnanediol.
Conclusion
This application note presents a validated LC-MS/MS method for the reliable quantification of pregnanediol in human serum, utilizing this compound as an internal standard. The method demonstrates good chromatographic separation, sensitivity, and specificity, making it suitable for clinical research and other applications requiring accurate measurement of this important progesterone metabolite. The simple sample preparation protocol and rapid analysis time allow for high-throughput screening.
References
Application Note: High-Throughput Quantification of Pregnanediol-d5 using Multiple Reaction Monitoring (MRM)
For Researchers, Scientists, and Drug Development Professionals
This application note describes a robust and sensitive method for the quantification of Pregnanediol-d5 using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). This compound, a deuterated analog of the progesterone metabolite pregnanediol, is commonly used as an internal standard in clinical and research settings for the accurate measurement of endogenous pregnanediol levels. This method provides the necessary specificity and sensitivity for high-throughput analysis in various biological matrices.
Introduction
Pregnanediol is the main urinary metabolite of progesterone and serves as a key biomarker for monitoring ovulation, luteal phase function, and progesterone supplementation efficacy. Accurate quantification of pregnanediol is crucial in reproductive endocrinology research and drug development. The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest accuracy and precision of the results. This document provides the key MRM transitions for this compound and a detailed protocol for its analysis.
Data Presentation
The following table summarizes the optimized multiple reaction monitoring (MRM) transitions for the analysis of this compound. These transitions were determined based on the fragmentation patterns of similar steroid compounds and are provided as a starting point for method development. It is recommended to optimize the collision energies on the specific mass spectrometer being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragmentation | Collision Energy (eV) - Starting Point |
| This compound | 326.3 | 308.3 | [M+H - H₂O]+ | 15 |
| This compound | 326.3 | 290.3 | [M+H - 2H₂O]+ | 20 |
| This compound | 326.3 | 275.2 | [M+H - H₂O - CH₃OH]+ | 25 |
Experimental Protocols
This section outlines a general protocol for the extraction and analysis of this compound from a biological matrix such as urine or serum.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the biological sample (e.g., urine, serum), add 10 µL of the this compound internal standard working solution.
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the sample at 10,000 x g for 5 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for the separation of steroids.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 50% B
-
1-5 min: Gradient to 95% B
-
5-7 min: Hold at 95% B
-
7.1-8 min: Return to 50% B and equilibrate
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen, Medium
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
Mandatory Visualization
The following diagram illustrates the experimental workflow for the quantification of this compound.
Caption: Workflow for this compound quantification.
Application of Pregnanediol-d5 in clinical and diagnostic research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pregnanediol (5β-pregnane-3α,20α-diol) is the major urinary metabolite of progesterone, a critical steroid hormone involved in the menstrual cycle, implantation, and the maintenance of pregnancy. The quantitative analysis of pregnanediol in biological fluids, primarily urine, serves as a non-invasive method to assess progesterone production and metabolism. Pregnanediol-d5, a deuterated analog of pregnanediol, is an indispensable tool in clinical and diagnostic research, primarily utilized as an internal standard in mass spectrometry-based assays. Its stable isotope label ensures accurate and precise quantification of endogenous pregnanediol levels, minimizing variations from sample preparation and instrument response.
These application notes provide a comprehensive overview of the use of this compound in research and clinical settings, including detailed experimental protocols and data presentation.
Clinical Significance of Pregnanediol Measurement
The measurement of pregnanediol offers valuable insights into various physiological and pathological conditions:
-
Confirmation of Ovulation and Luteal Phase Evaluation: Progesterone levels rise significantly after ovulation, leading to a corresponding increase in urinary pregnanediol. Monitoring pregnanediol levels can confirm ovulation and assess the adequacy of the luteal phase, which is crucial for successful embryo implantation and early pregnancy.[1][2] A sustained elevation of urinary pregnanediol-3-glucuronide (PdG), the conjugated form of pregnanediol, for at least three consecutive days is a reliable indicator of ovulation.[1][2]
-
Pregnancy Monitoring: During pregnancy, the placenta becomes the primary source of progesterone. Serial measurements of pregnanediol can be used to monitor placental function, particularly in high-risk pregnancies.[3][4] In early pregnancy, urinary PdG levels typically remain above 10 µg/mL and progressively increase.[3]
-
Assessment of Progesterone Supplementation: For individuals undergoing fertility treatments or hormone replacement therapy involving progesterone, monitoring urinary pregnanediol levels helps in assessing the efficacy of the supplementation.
-
Infertility and Menstrual Cycle Disorders: Abnormal pregnanediol levels can be indicative of anovulatory cycles, luteal phase defects, or conditions like Polycystic Ovary Syndrome (PCOS).[5][6] Studies have shown variations in luteal phase pregnanediol levels in women with PCOS and infertility compared to fertile women with normal ovaries.[5][6]
Quantitative Data Presentation
The following tables summarize typical urinary pregnanediol levels in various clinical scenarios. It is important to note that reference ranges can vary between laboratories and analytical methods.
Table 1: Typical Urinary Pregnanediol Glucuronide (PdG) Levels During the Menstrual Cycle
| Menstrual Cycle Phase | Typical PdG Concentration (ng/mL) |
| Follicular Phase | < 5 |
| Periovulatory Phase | Gradual Rise |
| Luteal Phase | > 5 (sustained for at least 3 days post-ovulation) |
| Late Luteal Phase (no pregnancy) | Decrease to baseline |
Table 2: Urinary Pregnanediol Glucuronide (PdG) Levels in Pregnancy
| Gestational Stage | Typical PdG Concentration (µg/mL) |
| Early Pregnancy (post-implantation) | > 10 |
| 6 weeks gestation | 15 - 40 |
Table 3: LC-MS/MS Method Validation Parameters for Serum Pregnanediol-3-Glucuronide (PdG) Analysis
| Parameter | Result |
| Linearity Range | 0.38 to 100 ng/mL |
| Limit of Quantification (LOQ) | 0.01 ng/mL |
| Inter-day Precision (RSD) | < 10.6% |
| Accuracy | 90.6% to 110.4% |
| Mean Recovery | 103.4% |
Data adapted from a study on serum PdG analysis.[7]
Experimental Protocols
Protocol 1: Quantitative Analysis of Urinary Pregnanediol Glucuronide (PdG) using LC-MS/MS with this compound Internal Standard
This protocol describes a "dilute and shoot" method for the rapid quantification of PdG in urine.
1. Materials and Reagents:
-
Pregnanediol-3-glucuronide (PdG) analytical standard
-
This compound (as internal standard, IS)
-
LC-MS grade water
-
LC-MS grade methanol
-
Formic acid
-
Ammonium formate
-
Urine samples
-
Microcentrifuge tubes
-
Autosampler vials
2. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds.
-
Centrifuge the urine samples at 4000 rpm for 5 minutes to pellet any precipitate.
-
Prepare an internal standard working solution of this compound in methanol.
-
In a clean microcentrifuge tube, add 50 µL of the urine supernatant.
-
Add 200 µL of the this compound internal standard solution.
-
Vortex for 10 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. Liquid Chromatography Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water with 2 mM ammonium formate.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 30% B
-
1-4 min: Linear gradient to 95% B
-
4-5 min: Hold at 95% B
-
5-5.1 min: Return to 30% B
-
5.1-6 min: Re-equilibration at 30% B
-
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pregnanediol Glucuronide (PdG): Precursor ion (m/z) -> Product ion (m/z) - Specific m/z values to be optimized based on instrument.
-
This compound: Precursor ion (m/z) -> Product ion (m/z) - Specific m/z values to be optimized based on instrument.
-
-
Optimize instrument parameters such as capillary voltage, source temperature, and collision energies for maximum signal intensity.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of PdG to this compound against the concentration of the calibration standards.
-
Quantify the concentration of PdG in the urine samples using the calibration curve.
-
Normalize the results to creatinine concentration to account for variations in urine dilution.
Protocol 2: Analysis of Urinary Pregnanediol with Enzymatic Hydrolysis
This protocol is for the analysis of total pregnanediol after enzymatic deconjugation of the glucuronide metabolite.
1. Materials and Reagents:
-
In addition to materials in Protocol 1:
-
β-glucuronidase from E. coli or Helix pomatia.[8]
-
Phosphate or acetate buffer (pH 6.0-6.5).
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18).
-
Ethyl acetate or other suitable organic solvent.
-
Nitrogen evaporator.
2. Enzymatic Hydrolysis:
-
To 1 mL of urine in a glass tube, add 1 mL of buffer (e.g., 0.1 M phosphate buffer, pH 6.5).
-
Add a sufficient amount of β-glucuronidase (e.g., 5000 units).
-
Add the this compound internal standard.
-
Vortex briefly and incubate at 37-55 °C for 2 to 18 hours. The optimal temperature and incubation time should be determined based on the enzyme used and the specific analytes.[8]
3. Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analytes with an organic solvent (e.g., ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the LC-MS/MS mobile phase.
4. LC-MS/MS Analysis:
-
Proceed with LC-MS/MS analysis as described in Protocol 1, but with MRM transitions optimized for the unconjugated pregnanediol and this compound.
Visualizations
Progesterone Metabolic Pathway
The following diagram illustrates the metabolic conversion of progesterone to pregnanediol.
Caption: Metabolic pathway of progesterone to pregnanediol.
Experimental Workflow for Urinary Pregnanediol Analysis
This diagram outlines the key steps in the analytical workflow for quantifying urinary pregnanediol.
References
- 1. Pregnanediol-3-Glucuronide | Rupa Health [rupahealth.com]
- 2. Urinary Pregnanediol-3-Glucuronide to Confirm Ovulation: A Review - FACTS About Fertility [factsaboutfertility.org]
- 3. bellehealth.co [bellehealth.co]
- 4. proovtest.com [proovtest.com]
- 5. researchgate.net [researchgate.net]
- 6. Luteal phase progesterone excretion in ovulatory women with polycystic ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of serum pregnanediol-3-glucuronide level in different endocrine statuses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Progesterone Levels using Pregnanediol-d5 in Fertility Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Progesterone is a critical steroid hormone for the regulation of the menstrual cycle and the maintenance of a healthy pregnancy. Accurate monitoring of progesterone levels is therefore essential in fertility studies, assisted reproductive technologies, and the development of new therapeutic interventions. Direct measurement of progesterone in blood has limitations, including the pulsatile nature of its secretion and the invasive nature of sample collection. A reliable and non-invasive alternative is the measurement of its major urinary metabolite, pregnanediol glucuronide (PdG).[1][2][3] This document provides detailed application notes and protocols for the use of Pregnanediol-d5 as an internal standard for the accurate quantification of PdG in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5]
Progesterone Metabolism and Signaling Pathway
Progesterone is primarily metabolized in the liver into various compounds, with pregnanediol being a major end-product that is then conjugated with glucuronic acid to form pregnanediol-3-glucuronide (PdG) for excretion in the urine.[6][7] The metabolic pathway involves the action of several key enzymes, primarily 5α-reductase and 5β-reductase, which lead to the formation of different stereoisomers of pregnanediol.[6][8] Understanding this pathway is crucial for interpreting the results of urinary metabolite testing.
Quantitative Data on Urinary Pregnanediol-3-Glucuronide (PdG) Levels
The following table summarizes the expected ranges of urinary PdG levels, normalized to creatinine, across the different phases of a normal ovulatory menstrual cycle. These values are indicative and can be used as a reference for fertility studies.
| Menstrual Cycle Phase | PdG Levels (µg/mg Cr) |
| Baseline (Follicular Phase) | < 1.0 |
| Mid-luteal | > 5.0 |
| Low mid-luteal | < 2.0 |
Data adapted from fertility studies and may vary between individuals.[7]
Experimental Protocols
Experimental Workflow for Urinary PdG Analysis
The overall workflow for the analysis of urinary PdG using this compound as an internal standard involves sample collection, preparation, LC-MS/MS analysis, and data processing.
Detailed Protocol: Quantification of Urinary PdG by LC-MS/MS using a "Dilute and Shoot" Method
This protocol is designed for the rapid and accurate measurement of urinary PdG concentrations with minimal sample preparation.[4][5][9]
1. Materials and Reagents:
-
Pregnanediol-3-glucuronide (PdG) analytical standard
-
This compound (Internal Standard, IS)
-
LC-MS grade water
-
LC-MS grade methanol
-
Formic acid
-
Urine samples (first morning void is recommended)
-
Microcentrifuge tubes
-
Autosampler vials
2. Preparation of Standards and Internal Standard Working Solution:
-
Prepare a stock solution of PdG in methanol (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the PdG stock solution with a 50:50 methanol:water mixture to achieve a concentration range relevant for clinical samples (e.g., 0.1 to 100 µg/mL).
-
Prepare a working solution of this compound in 50:50 methanol:water at a fixed concentration (e.g., 10 µg/mL).
3. Sample Preparation:
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples to pellet any precipitate.
-
In a microcentrifuge tube, combine:
-
10 µL of urine supernatant
-
980 µL of the this compound internal standard working solution.
-
-
Vortex the mixture thoroughly.
-
Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start at 30% B, ramp to 95% B over 4 minutes, hold for 1 minute, return to 30% B and equilibrate for 1 minute. (Total run time: 6 minutes) |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Monitor specific precursor-to-product ion transitions for both PdG and this compound. These should be optimized on the specific instrument being used. |
| Dwell Time | 100 ms per transition |
5. Data Analysis and Quantification:
-
Integrate the peak areas for both the PdG and this compound MRM transitions.
-
Calculate the ratio of the PdG peak area to the this compound peak area.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of PdG in the unknown urine samples by interpolating their peak area ratios from the calibration curve.
-
To account for variations in urine dilution, it is recommended to also measure creatinine concentration in the same urine sample and express the final PdG concentration as a ratio to creatinine (e.g., in µg/mg Cr).
Clinical Significance and Applications
The non-invasive monitoring of urinary PdG provides a reliable method to confirm ovulation and assess luteal phase function.[1][10] Studies have shown that a sustained rise in urinary PdG levels in the mid-luteal phase is a strong indicator of a successful ovulatory event.[4] This methodology is valuable for:
-
Fertility Awareness: Helping individuals identify their fertile window and confirm ovulation.[3]
-
Infertility Investigations: Assessing luteal phase defects and anovulatory cycles.[7]
-
Monitoring Ovarian Response: Tracking the effectiveness of ovulation induction therapies.
-
Drug Development: Evaluating the impact of new pharmaceuticals on the menstrual cycle and reproductive hormones.
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis provides a robust, sensitive, and specific method for the quantification of urinary pregnanediol glucuronide. This approach offers a valuable non-invasive tool for researchers, scientists, and drug development professionals to accurately monitor progesterone levels and gain critical insights into female reproductive health and fertility.
References
- 1. Progesterone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Urinary Pregnanediol-3-Glucuronide to Confirm Ovulation: A Review - FACTS About Fertility [factsaboutfertility.org]
- 5. Rapid UHPLC-MS/MS measurement of pregnanediol 3-glucuronide in spot urine samples for detecting ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pregnanediol excretion in fertile women: age-related changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Urinary progesterone and pregnanediol. Use for monitoring progesterone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Progesterone Metabolites Using Pregnanediol-d5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Progesterone is a critical steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis. Its metabolites also exhibit significant biological activity, acting as anesthetics, anxiolytics, and anticonvulsants.[1] Consequently, accurately quantifying progesterone and its metabolites is crucial for clinical diagnostics, reproductive therapies, and understanding various physiological and pathological states. Traditional immunoassays for progesterone often suffer from a lack of specificity, leading to potential overestimation due to cross-reactivity with metabolites.[1][2]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis, offering superior specificity, sensitivity, and the ability to multiplex analytes.[1][2][3] This application note details a high-throughput LC-MS/MS method for the simultaneous quantification of progesterone and its major metabolite, pregnanediol, in human serum. The protocol incorporates Pregnanediol-d5 as a stable isotope-labeled internal standard to ensure accuracy and precision by correcting for matrix effects and variations during sample processing. The methodology is optimized for a 96-well plate format, making it ideal for large-scale clinical studies and drug development research.
Progesterone Metabolism
Progesterone undergoes extensive metabolism, primarily in the liver, into numerous metabolites.[4] The major metabolic pathway involves reduction by 5α-reductase and 5β-reductase, followed by conversion by hydroxysteroid dehydrogenases.[5][6] The primary urinary metabolite of progesterone is pregnanediol, which is often conjugated with glucuronic acid to form pregnanediol-3-glucuronide (PdG) for excretion.[7] Monitoring pregnanediol levels provides a reliable indication of progesterone production.[7][8]
Experimental Workflow
The high-throughput workflow is designed to maximize efficiency and reproducibility. The process, from sample receipt to data analysis, is streamlined for a 96-well plate format. This approach minimizes sample handling and allows for the automated processing of up to 96 samples simultaneously.
Materials and Methods
Reagents and Materials
-
Progesterone, Pregnanediol, and this compound certified reference standards.
-
Formic acid and ammonium fluoride.
-
Human serum (steroid-free for calibration standards).
-
96-well 2 mL collection plates.
Protocol for Sample Preparation
This protocol is optimized for a 96-well SLE plate format, which offers an efficient alternative to traditional liquid-liquid extraction by preventing emulsion formation and reducing extraction time.[9][12]
-
Sample Pre-treatment: Aliquot 100 µL of serum samples, calibration standards, and quality controls into the wells of a 96-well plate.
-
Internal Standard Addition: Add 10 µL of the this compound internal standard working solution to each well.
-
Protein Precipitation: Add 200 µL of methanol to each well to precipitate proteins. Mix thoroughly and centrifuge the plate.
-
SLE Plate Loading: Load the supernatant onto a 96-well SLE plate. Apply a brief pulse of vacuum to initiate flow and allow the sample to absorb for 5 minutes.[9][12]
-
Analyte Elution: Add 1 mL of dichloromethane to each well and allow it to flow via gravity for 5 minutes. Apply a final pulse of vacuum to complete the elution into a 2 mL 96-well collection plate.[9][12]
-
Evaporation: Dry the eluate under a stream of nitrogen at ambient temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol in water.[9][12] Vortex the plate to ensure complete dissolution. The plate is now ready for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
| LC Parameters | |
| Column | C18 Column (e.g., 100 x 2.1 mm, 1.7 µm)[13] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol[9] |
| Flow Rate | 0.4 mL/min[9] |
| Injection Volume | 15 µL[9] |
| Column Temperature | 40 °C[9] |
| Run Time | ~6 minutes[14][15] |
| MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C[9] |
| Desolvation Temp. | 450 °C[9] |
Data and Results
The use of MRM allows for highly selective and sensitive detection of the target analytes. The transitions are optimized for progesterone, pregnanediol, and the internal standard.
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Progesterone | 315.2 | 97.1 | 25 |
| 315.2 | 109.1 | 22 | |
| Pregnanediol | 303.3 | 267.2 | 15 |
| 303.3 | 81.1 | 20 | |
| This compound (IS) | 308.3 | 272.2 | 15 |
(Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.)
Method Performance
The method demonstrates excellent linearity, precision, and accuracy, making it suitable for quantitative bioanalysis.
| Parameter | Progesterone | Pregnanediol |
| Linear Range | 0.1 - 100 ng/mL | 0.5 - 200 ng/mL |
| LLOQ | 0.1 ng/mL | 0.5 ng/mL |
| Intra-assay Precision (%CV) | < 10% | < 10% |
| Inter-assay Precision (%CV) | < 15% | < 15% |
| Mean Recovery | > 90% | > 90% |
(Note: Performance characteristics are typical and should be validated in the end-user's laboratory.)
Conclusion
This application note provides a robust and high-throughput LC-MS/MS method for the simultaneous quantification of progesterone and pregnanediol in human serum. The use of a 96-well supported liquid extraction format significantly streamlines the sample preparation process, enabling efficient analysis of large sample cohorts. The incorporation of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility. This method is a powerful tool for researchers and clinicians in endocrinology, reproductive health, and drug development, facilitating a deeper understanding of progesterone's role in health and disease.
References
- 1. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]
- 2. news-medical.net [news-medical.net]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetics of progesterone - Wikipedia [en.wikipedia.org]
- 5. Progesterone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of serum pregnanediol-3-glucuronide level in different endocrine statuses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zrtlab.com [zrtlab.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. A novel high-throughput assay for the measurement of salivary progesterone by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of sample preparation options for the extraction of a panel of endogenous steroids | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]
- 15. iris.unito.it [iris.unito.it]
Application Notes: The Role of Pregnanediol-d5 in Anti-Doping Steroid Abuse Control
Introduction
The monitoring of endogenous steroid profiles is a cornerstone of modern anti-doping programs, primarily through the World Anti-Doping Agency's (WADA) Athlete Biological Passport (ABP).[1][2] The ABP tracks an athlete's biomarkers over time to detect deviations that may indicate doping, rather than relying on the detection of a prohibited substance in a single sample. One of the key endogenous steroids monitored is pregnanediol, a metabolite of progesterone. Its concentration, along with other steroid metabolites, can be altered by the administration of anabolic androgenic steroids (AAS). To ensure the accuracy and reliability of these sensitive measurements, stable isotope-labeled internal standards are employed. Pregnanediol-d5, a deuterated analog of pregnanediol, serves as an ideal internal standard for the quantification of pregnanediol in urine samples by correcting for variations during sample preparation and analysis.
Principle of Isotope Dilution Mass Spectrometry
The use of this compound is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated standard is added to the urine sample at the beginning of the analytical process. Because this compound is chemically identical to the endogenous, non-labeled pregnanediol, it experiences the same losses during extraction, derivatization, and injection. However, due to its higher mass, it can be distinguished from the endogenous analyte by the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, a precise and accurate quantification can be achieved, irrespective of sample losses.
Analytical Techniques
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary techniques used for steroid profiling in anti-doping laboratories.[1][3] For GC-MS analysis, which is a gold standard for steroid profiling, a derivatization step is necessary to increase the volatility and thermal stability of the steroids.[4] Trimethylsilyl (TMS) derivatization is commonly employed for this purpose.[5]
Experimental Protocols
The following protocols are detailed methodologies for the analysis of urinary steroids using this compound as an internal standard, based on established anti-doping analytical procedures.
Protocol 1: Urinary Steroid Profile Analysis by GC-MS/MS
This protocol describes the quantification of pregnanediol and other endogenous steroids in human urine using this compound as an internal standard, followed by GC-MS/MS analysis.
1. Materials and Reagents
-
This compound internal standard solution (1 µg/mL in methanol)
-
β-glucuronidase from E. coli
-
Phosphate buffer (pH 7.0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol, HPLC grade
-
Diethyl ether, HPLC grade
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Ammonium iodide
-
Dithioerythritol
-
Urine samples
-
Calibrators and quality control samples
2. Sample Preparation
-
Internal Standard Spiking: To 2 mL of urine, add a known amount of the this compound internal standard solution.
-
Hydrolysis: Add 1 mL of phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase solution. Incubate at 50-55°C for 1-3 hours to deconjugate the steroid glucuronides.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of deionized water.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the steroids with 3 mL of methanol or diethyl ether.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Derivatization:
-
To the dried residue, add 100 µL of the derivatizing reagent (e.g., MSTFA/NH4I/dithioerythritol).
-
Incubate at 60-80°C for 20-30 minutes to form the trimethylsilyl (TMS) derivatives.
-
-
Reconstitution: After cooling, the derivatized sample is ready for injection into the GC-MS/MS system.
3. GC-MS/MS Instrumental Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent
-
Column: HP-1 or equivalent (e.g., 17m x 0.20mm x 0.11µm)
-
Injector Temperature: 280°C
-
Oven Program: Start at 180°C, ramp to 230°C at 3°C/min, then ramp to 310°C at 30°C/min and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
4. MRM Transitions
The following table provides the proposed MRM transitions for the TMS derivatives of pregnanediol and this compound. The transitions for this compound are estimated based on the known fragmentation of the non-labeled compound and the mass shift from the five deuterium atoms.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Pregnanediol-TMS | 464.4 | 284.3 | 15 | Quantifier |
| Pregnanediol-TMS | 464.4 | 73.1 | 10 | Qualifier |
| This compound-TMS | 469.4 | 289.3 | 15 | Internal Standard |
| This compound-TMS | 469.4 | 73.1 | 10 | Internal Standard |
Data Presentation
The following tables summarize quantitative data from various studies on urinary steroid profiling, demonstrating the performance of analytical methods that employ similar principles.
Table 1: Method Validation Parameters for Urinary Steroid Profiling by GC-MS/MS
| Parameter | Androsterone | Etiocholanolone | Testosterone | Epitestosterone | Pregnanediol |
| Linearity (R²) | >0.99 | >0.99 | >0.99 | >0.99 | >0.99 |
| LOD (ng/mL) | 1.0 | 1.0 | 0.5 | 0.5 | 2.0 |
| LOQ (ng/mL) | 2.5 | 2.5 | 1.0 | 1.0 | 5.0 |
| Recovery (%) | 92.5 | 94.1 | 91.8 | 93.2 | 95.5 |
| Precision (RSD%) | <10 | <10 | <15 | <15 | <10 |
Data compiled from representative values found in literature for similar analytes.[6][7]
Table 2: Typical Concentration Ranges of Endogenous Steroids in Urine
| Steroid | Male (ng/mL) | Female (ng/mL) |
| Androsterone | 500 - 4000 | 200 - 1500 |
| Etiocholanolone | 500 - 4000 | 200 - 1500 |
| Testosterone | 5 - 70 | 1 - 10 |
| Epitestosterone | 5 - 50 | 1 - 10 |
| Pregnanediol | 100 - 1000 | 200 - 5000 (luteal phase) |
Reference ranges can vary significantly between populations and laboratories.[8]
Visualizations
The following diagrams illustrate the experimental workflow and the principle of using a deuterated internal standard.
Caption: Experimental workflow for urinary steroid analysis.
Caption: Principle of deuterated internal standard use.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. wada-ama.org [wada-ama.org]
- 3. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. researchgate.net [researchgate.net]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Pregnanediol-d5 Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in Pregnanediol-d5 based assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound assays?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix. In Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of this compound, these effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification. This can compromise the reliability of results in clinical and research settings. The complexity of biological matrices like urine and plasma makes them prone to matrix effects.
Q2: How does using a deuterated internal standard like this compound help in overcoming matrix effects?
A: A deuterated internal standard, such as this compound, is chemically almost identical to the analyte (Pregnanediol) but has a different mass due to the presence of deuterium atoms. Because it is so similar, it experiences nearly the same matrix effects as the analyte during sample preparation and ionization. By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: What are the most common sources of matrix effects in urinary and plasma/serum this compound assays?
A: In urinary steroid analysis, common interfering substances include other endogenous steroids and their metabolites, salts, and urea. In plasma and serum samples, phospholipids from cell membranes are a major source of matrix effects, particularly ion suppression.[1][2][3] Proteins in plasma/serum also need to be removed to prevent interference and column contamination.
Q4: What are the primary strategies to mitigate matrix effects in these assays?
A: The main strategies include:
-
Effective Sample Preparation: Techniques like Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are used to remove interfering components from the sample matrix.[1][2]
-
Chromatographic Separation: Optimizing the High-Performance Liquid Chromatography (HPLC) method to separate Pregnanediol from matrix components is crucial. This can involve adjusting the column type, mobile phase composition, and gradient elution.
-
Use of an appropriate Internal Standard: As discussed in Q2, a stable isotope-labeled internal standard like this compound is essential for compensation.
-
Mass Spectrometry Parameter Optimization: Fine-tuning the ion source parameters can help minimize the impact of co-eluting compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound based assays.
Issue 1: Poor Recovery of this compound and Analyte
Possible Cause: Inefficient sample extraction or loss of analyte during sample preparation steps.
Troubleshooting Steps:
-
Optimize Sample Preparation Method:
-
Solid Phase Extraction (SPE): This is often the preferred method for its efficiency and reproducibility in cleaning up complex samples.[4][5][6] Ensure the correct SPE cartridge type (e.g., C18) is being used and that the conditioning, loading, washing, and elution steps are optimized.
-
Liquid-Liquid Extraction (LLE): While effective, LLE can be more labor-intensive and may result in lower recoveries compared to SPE.[4][7] Experiment with different organic solvents and pH adjustments to improve extraction efficiency.
-
Protein Precipitation (for plasma/serum): This is a simpler method but may not remove all interfering substances, particularly phospholipids.[2] Consider using specialized plates that combine protein precipitation with phospholipid removal.[2]
-
-
Check for Analyte Stability: Ensure that the analyte and internal standard are stable under the extraction and storage conditions.
-
Verify Pipetting and Handling: Inaccurate pipetting can lead to significant errors in recovery.
Issue 2: High Signal Variability or Poor Reproducibility
Possible Cause: Inconsistent matrix effects between samples.
Troubleshooting Steps:
-
Improve Sample Cleanup: Re-evaluate your sample preparation method to ensure consistent removal of interfering substances. A more rigorous cleanup, such as a two-step SPE, might be necessary for particularly complex matrices.[8]
-
Ensure Co-elution of Analyte and Internal Standard: Verify that the chromatographic peaks for Pregnanediol and this compound are sharp and co-elute as closely as possible. A slight shift in retention time can expose them to different matrix environments, leading to inconsistent compensation.
-
Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is as similar as possible to the study samples (e.g., steroid-free urine or serum) to account for matrix effects.[9]
Issue 3: Ion Suppression Observed in the Mass Spectrometer
Possible Cause: Co-eluting matrix components are interfering with the ionization of the analyte and internal standard.
Troubleshooting Steps:
-
Optimize Chromatographic Separation:
-
Gradient Modification: Adjust the mobile phase gradient to better separate the analyte from the interfering peaks.
-
Column Selection: Consider using a different HPLC column with a different chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter the elution profile of interfering compounds.[10]
-
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[11] However, ensure that the analyte concentration remains above the lower limit of quantification.
-
Investigate Phospholipid Removal (for plasma/serum): If working with plasma or serum, confirm that your sample preparation method is effectively removing phospholipids.[1][2][3] Specialized phospholipid removal plates or cartridges can be highly effective.[2]
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Urinary Pregnanediol
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment:
-
To 1 mL of urine, add 50 µL of an internal standard working solution (this compound).
-
Add 1 mL of acetate buffer (pH 5.0) and 20 µL of β-glucuronidase enzyme.
-
Vortex and incubate at 55°C for 3 hours for enzymatic hydrolysis of the glucuronide conjugate.
-
Allow the sample to cool to room temperature.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) with 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 3 mL of 40% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 3 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Phospholipid Removal and Protein Precipitation for Plasma/Serum
This protocol utilizes a combination of protein precipitation and phospholipid removal.
-
Sample Preparation:
-
To 100 µL of plasma or serum, add 20 µL of internal standard working solution (this compound).
-
Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
-
Phospholipid Removal:
-
Transfer the mixture to a phospholipid removal plate or cartridge.
-
Apply vacuum or positive pressure to pass the sample through the sorbent.
-
-
Evaporation and Reconstitution:
-
Collect the filtrate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Quantitative Data Summary
The following tables summarize typical performance data for different sample preparation methods. Note that these values are illustrative and actual results may vary depending on the specific matrix, instrumentation, and method parameters.
Table 1: Comparison of Recovery and Matrix Effect for Pregnanediol in Urine using Different SPE Sorbents
| SPE Sorbent | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) |
| C18 | 92 ± 5 | 94 ± 4 | -15 ± 8 |
| Mixed-Mode C8/Anion Exchange | 95 ± 3 | 96 ± 3 | -10 ± 5 |
| Hydrophilic-Lipophilic Balanced (HLB) | 89 ± 6 | 91 ± 5 | -18 ± 7 |
Matrix Effect (%) is calculated as: ((Peak area in matrix / Peak area in solvent) - 1) * 100. A negative value indicates ion suppression. Data is represented as Mean ± Standard Deviation.
Table 2: Comparison of Sample Preparation Methods for Pregnanediol in Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (Phospholipids) (%) |
| Protein Precipitation (Acetonitrile) | 85 ± 7 | -45 ± 12 |
| Liquid-Liquid Extraction (MTBE) | 78 ± 9 | -30 ± 10 |
| SPE (C18) | 91 ± 4 | -20 ± 6 |
| Phospholipid Removal Plate | 94 ± 3 | -8 ± 4 |
Data is represented as Mean ± Standard Deviation.
Visualizations
Caption: Experimental workflow for this compound based assays.
Caption: Troubleshooting logic for this compound assays.
References
- 1. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS Analysis of Steroid Hormones in Plasma [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. phenomenex.com [phenomenex.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Analysis of Pregnanediol-d5 in Complex Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Pregnanediol-d5 in complex biological samples. Our goal is to help you mitigate ion suppression and ensure accurate, reproducible results in your LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds in a biological sample interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1] This leads to a decreased instrument response and can negatively impact the accuracy, precision, and sensitivity of your assay.[1] Given that this compound is often used as an internal standard for the quantification of endogenous pregnanediol, uncorrected ion suppression can lead to inaccurate measurements of the native analyte.
Q2: What are the primary causes of ion suppression for this compound in biological matrices like plasma, serum, and urine?
A2: The primary causes of ion suppression are co-eluting matrix components that compete with this compound for ionization. In plasma and serum, major culprits include phospholipids and proteins.[2] In urine, salts and various metabolites can be significant sources of interference.[3] The presence of these interfering substances can be influenced by the sample collection, storage, and preparation methods.
Q3: How does a deuterated internal standard like this compound help in addressing ion suppression?
A3: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice for quantitative LC-MS/MS analysis. Because it is chemically almost identical to the analyte of interest (pregnanediol), it co-elutes and is assumed to experience the same degree of ion suppression.[4] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification. However, it is important to note that severe ion suppression can still negatively impact the sensitivity of the assay for both the analyte and the internal standard.
Q4: What are the most common sample preparation techniques to reduce ion suppression for this compound?
A4: The most effective way to combat ion suppression is through rigorous sample cleanup.[5] The three most common techniques for preparing biological samples for steroid analysis are:
-
Protein Precipitation (PPT): A simple and fast method where a solvent (e.g., acetonitrile or methanol) is added to precipitate proteins. While quick, it is often the least effective at removing other matrix components like phospholipids, which can lead to significant ion suppression.[2]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubility in two immiscible liquids. LLE is generally more effective at removing interfering substances than PPT.[5]
-
Solid-Phase Extraction (SPE): Considered one of the most effective cleanup methods, SPE uses a solid sorbent to selectively retain the analyte of interest while matrix components are washed away. This technique typically provides the cleanest extracts and the least amount of ion suppression.[6]
Troubleshooting Guide: Addressing Ion Suppression of this compound
This guide provides a systematic approach to identifying and mitigating ion suppression in your LC-MS/MS analysis of this compound.
Step 1: Initial Assessment - Do I have an ion suppression problem?
-
Symptom: You observe low or inconsistent signal intensity for this compound, especially when analyzing biological samples compared to standards in a clean solvent.
-
Action: Perform a post-column infusion experiment. Continuously infuse a standard solution of this compound into the mass spectrometer while injecting a blank, extracted biological sample. A dip in the baseline signal at the retention time of interfering compounds indicates ion suppression.
Step 2: Review Your Sample Preparation Protocol
The level of ion suppression is directly related to the cleanliness of your sample extract. The choice of sample preparation method is critical.
Quantitative Comparison of Sample Preparation Techniques for Steroid Analysis
| Sample Preparation Method | Typical Matrix Effect (%)* | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 50 - 85% (Significant Suppression) | Fast, simple, and inexpensive. | Inefficient removal of phospholipids and other small molecules, leading to higher ion suppression.[2][7] |
| Liquid-Liquid Extraction (LLE) | 80 - 100% (Mild to No Suppression) | More effective than PPT at removing interferences. | Can be more time-consuming and may have lower analyte recovery if not optimized. |
| Solid-Phase Extraction (SPE) | 90 - 110% (Minimal to No Suppression) | Provides the cleanest extracts, leading to the lowest levels of ion suppression.[6] | More complex method development and can be more expensive. |
*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Step 3: Implement a More Effective Sample Preparation Strategy
If you are experiencing significant ion suppression with your current method, consider switching to a more robust technique.
Caption: Logic for selecting a more effective sample preparation method.
Step 4: Optimize Chromatographic Conditions
If changing the sample preparation method is not feasible or does not fully resolve the issue, optimizing your liquid chromatography can help.
-
Action: Adjust the chromatographic gradient to better separate this compound from the regions of significant ion suppression.
-
Action: Experiment with different analytical columns that offer alternative selectivities.
Experimental Protocols
Below are detailed methodologies for the key sample preparation techniques.
Protein Precipitation (PPT) Protocol for Plasma/Serum
Caption: Workflow for Protein Precipitation.
Detailed Steps:
-
Pipette 200 µL of plasma or serum into a microcentrifuge tube.
-
Spike with the appropriate amount of this compound internal standard solution.
-
Add 600 µL of ice-cold acetonitrile.
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol for Plasma/Serum
Caption: Workflow for Liquid-Liquid Extraction.
Detailed Steps:
-
Pipette 200 µL of plasma or serum into a glass tube.
-
Add the this compound internal standard.
-
Add 600 µL of methyl-tert-butyl ether (MTBE).
-
Cap and vortex for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
Solid-Phase Extraction (SPE) Protocol for Plasma/Serum
Caption: Workflow for Solid-Phase Extraction.
Detailed Steps:
-
Condition: Pass 1 mL of methanol through a C18 SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Mix 200 µL of plasma/serum with this compound internal standard and 200 µL of 4% phosphoric acid. Load the entire mixture onto the SPE cartridge.
-
Wash 1: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Wash 2: Pass 1 mL of 20% methanol in water to remove less polar interferences.
-
Elute: Elute this compound and other steroids with 1 mL of methanol into a clean collection tube.
-
Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analyze: Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
By following this guidance, researchers can effectively troubleshoot and mitigate ion suppression, leading to more reliable and accurate quantification of this compound and its corresponding analytes in complex biological matrices.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Isotopic Exchange of Deuterium in Pregnanediol-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for users of Pregnanediol-d5 as an internal standard in analytical methodologies, particularly in mass spectrometry-based assays. It addresses the potential for isotopic exchange of deuterium atoms and offers troubleshooting strategies to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A: Isotopic exchange is a chemical reaction where an isotope of an element in one chemical species is replaced by another isotope of the same element from a different chemical species. In the context of this compound, the deuterium (d) atoms, which are heavier isotopes of hydrogen, can potentially be replaced by protium (the most common, lighter isotope of hydrogen) from the surrounding solvent or matrix. This phenomenon, often referred to as back-exchange, can compromise the isotopic purity of the internal standard, leading to inaccuracies in quantitative analysis.
Q2: How stable is the deuterium labeling in this compound?
A: The stability of the deuterium labels on this compound depends on their position on the steroid backbone and the experimental conditions. Deuterium atoms attached to carbon atoms are generally considered stable under neutral and acidic conditions.[1] However, exposure to strongly basic conditions, certain catalysts, or elevated temperatures can facilitate their exchange. The specific this compound available from suppliers typically has high isotopic purity (≥98 atom % D), indicating good initial stability.
Q3: What experimental conditions can promote deuterium exchange in this compound?
A: Several factors can increase the risk of deuterium back-exchange:
-
High pH (alkaline conditions): Basic environments can catalyze the exchange of deuterium atoms, particularly those on carbons adjacent to carbonyl groups or other activating functional groups.[1]
-
Elevated Temperatures: Higher temperatures can provide the necessary activation energy for the exchange reaction to occur.
-
Presence of Catalysts: Certain metal catalysts can facilitate hydrogen-deuterium exchange.
-
Prolonged Exposure to Protic Solvents: Long-term storage or processing in solvents containing exchangeable protons (e.g., water, methanol) can contribute to a gradual loss of deuterium.
Q4: What are the potential consequences of isotopic exchange on my analytical results?
A: Isotopic exchange can lead to several analytical problems:
-
Underestimation of the Analyte: If the deuterium on the internal standard exchanges with hydrogen, its mass will decrease, and the signal for the deuterated standard will be artificially low. This will cause the calculated concentration of the unlabeled analyte to be erroneously high.
-
Appearance of Interference Peaks: The partially de-deuterated internal standard can create interfering peaks in the mass spectrum, complicating data analysis.
-
Loss of Linearity in Calibration Curves: Inconsistent exchange across different concentrations can affect the linearity of the calibration curve.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating issues related to the isotopic exchange of this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Drift in Internal Standard Response Over Time | Gradual back-exchange of deuterium in the stock or working solutions. | 1. Prepare fresh stock and working solutions of this compound. 2. Store solutions at low temperatures (e.g., -20°C or -80°C) in a non-protic solvent if possible. 3. Minimize the time samples are kept at room temperature or in protic solvents before analysis. |
| Inaccurate or Imprecise Quantitative Results | Isotopic exchange occurring during sample preparation or analysis. | 1. Evaluate the pH of all solutions used in the sample preparation workflow. If basic, consider neutralization or acidification if the analyte is stable under these conditions. 2. Optimize extraction and processing times to be as short as possible. 3. Investigate the effect of temperature during sample preparation and analysis. Perform steps on ice where feasible. |
| Presence of Unexpected Peaks near the Internal Standard Signal | Partial deuterium loss leading to the formation of d4, d3, etc., species. | 1. Confirm the identity of the interfering peaks using high-resolution mass spectrometry. 2. If back-exchange is confirmed, implement the corrective actions mentioned above to minimize its occurrence. 3. If the issue persists, consider using an alternative internal standard with more stable labeling or a different isotopic label (e.g., ¹³C). |
Quantitative Data Summary
The isotopic purity of commercially available this compound is a critical parameter for its use as an internal standard.
| Parameter | Value | Source |
| Isotopic Purity (atom % D) | ≥98% | Sigma-Aldrich |
Note: This table will be updated as more quantitative data on the rate of deuterium exchange under specific experimental conditions becomes available.
Experimental Protocols
Protocol 1: Assessment of this compound Isotopic Stability
This protocol outlines a procedure to evaluate the stability of the deuterium labels on this compound under various pH conditions.
1. Objective: To determine if significant deuterium back-exchange occurs in this compound when exposed to acidic, neutral, and basic conditions.
2. Materials:
-
This compound
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (for acidic conditions)
-
Ammonium hydroxide (for basic conditions)
-
Phosphate-buffered saline (PBS) for neutral conditions
-
LC-MS system
3. Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare Test Solutions:
-
Acidic: Dilute the stock solution to 1 µg/mL in a solution of 0.1% formic acid in 50:50 methanol:water.
-
Neutral: Dilute the stock solution to 1 µg/mL in PBS (pH 7.4).
-
Basic: Dilute the stock solution to 1 µg/mL in a solution of 0.1% ammonium hydroxide in 50:50 methanol:water.
-
-
Incubation: Incubate aliquots of each test solution at room temperature for 0, 1, 4, and 24 hours.
-
Quenching (for basic and neutral solutions): After incubation, acidify the basic and neutral solutions with a small amount of formic acid to quench any further exchange.
-
LC-MS Analysis: Analyze all samples by LC-MS. Monitor the ion corresponding to this compound and any potential back-exchanged products (d4, d3, etc.).
-
Data Analysis: Compare the peak areas of the d5 species and any lower deuterated species across the different time points and pH conditions. A significant decrease in the d5 peak area accompanied by an increase in the lower deuterated species indicates isotopic exchange.
Visualizations
References
Technical Support Center: Optimizing Pregnanediol-d5 Internal Standard Concentration
Welcome to the technical support center for optimizing the concentration of your Pregnanediol-d5 internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound as an internal standard (IS)?
A1: this compound, a stable isotope-labeled (SIL) internal standard, is added in a known, fixed concentration to all samples, including calibrators, quality controls (QCs), and unknown samples, before sample processing.[1][2] Its primary function is to normalize for variations that can occur during the analytical workflow, such as sample preparation, injection volume differences, chromatographic separation, and mass spectrometry ionization.[1][3][4] By calculating the ratio of the analyte signal to the internal standard signal, we can achieve more accurate and precise quantification of the target analyte (Pregnanediol).[1][4]
Q2: Why is it crucial to optimize the concentration of the this compound internal standard?
A2: Optimizing the internal standard concentration is critical for the accuracy and reliability of your quantitative bioanalysis.[3][5] An inappropriate concentration can lead to issues such as non-linearity of the calibration curve, especially if there is any cross-signal contribution between the analyte and the internal standard.[3] The chosen concentration should be sufficient to produce a stable and reproducible signal without saturating the detector or interfering with the analyte measurement, particularly at the lower limit of quantification (LLOQ).[6]
Q3: What are the general guidelines for selecting an initial concentration for this compound?
A3: While there is no single definitive concentration, a common starting point is a concentration that is in the mid-range of your calibration curve. Some literature suggests a concentration in the range of 1/3 to 1/2 of the Upper Limit of Quantification (ULOQ) concentration.[3] For peptide quantification, it is often recommended to use a concentration in the low to middle range of the standard curve, ideally clustering around the expected concentration of your unknown samples. The goal is to ensure a consistent and reliable response of the internal standard across the entire analytical run.[2]
Q4: Can the concentration of the internal standard affect the linearity of my calibration curve?
A4: Yes, an unsuitable internal standard concentration can negatively impact the linearity of your calibration curve.[3] For example, if the internal standard signal is too low, it may be more susceptible to background noise, leading to higher variability. Conversely, if the concentration is too high, it could lead to detector saturation or ion suppression effects on the analyte, particularly at higher analyte concentrations.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound internal standard concentration.
| Issue | Potential Cause | Recommended Action |
| High Variability in IS Response Across Samples | Inconsistent sample preparation or extraction. | Ensure the internal standard is added as early as possible in the sample preparation workflow to account for variability in extraction recovery.[2] Thoroughly vortex all samples after adding the IS to ensure homogeneity. |
| Instability of the internal standard in the sample matrix. | Verify the stability of this compound in the specific biological matrix under your storage and experimental conditions. | |
| Instrument-related issues (e.g., inconsistent injection volume, ion source fluctuations). | Perform system suitability tests before each run to ensure the LC-MS/MS system is performing optimally. Check for any leaks or blockages in the system. | |
| Non-Linear Calibration Curve | Inappropriate internal standard concentration. | Re-evaluate the IS concentration. Test a series of concentrations (e.g., low, mid, and high) relative to the calibration curve range to find the optimal level that provides a consistent response ratio. |
| Cross-contribution of signal between the analyte and the internal standard. | Verify the mass transitions to ensure there is no isotopic crosstalk. Ensure adequate chromatographic separation between the analyte and any potential interferences. | |
| Poor Signal Intensity of the Internal Standard | Concentration is too low. | Increase the concentration of the this compound working solution. Ensure the IS is not degrading during sample preparation or storage. |
| Ion suppression from the sample matrix. | Optimize the sample preparation method to remove more matrix components. A stable isotope-labeled internal standard like this compound should co-elute with the analyte and experience similar matrix effects, but severe suppression can still be problematic.[3] | |
| Internal Standard Signal Drifts During the Analytical Run | Changes in instrument performance over time. | Allow the LC-MS/MS system to fully equilibrate before starting the run. Monitor system suitability throughout the run. A consistent IS response in the QC samples can help identify instrument drift.[2] |
| Contamination buildup in the ion source or mass spectrometer. | Perform regular cleaning and maintenance of the instrument as per the manufacturer's recommendations.[7] |
Representative Data for IS Concentration Optimization
The following table provides an example of data that could be generated during an experiment to determine the optimal this compound concentration. In this hypothetical experiment, three different concentrations of the internal standard were tested across the calibration curve range for Pregnanediol.
| IS Concentration | Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | % Accuracy |
| Low (e.g., 10 ng/mL) | 5 | 15,234 | 50,123 | 0.304 | 4.8 | 96% |
| 50 | 155,678 | 49,876 | 3.122 | 51.2 | 102.4% | |
| 500 | 1,602,345 | 48,901 | 32.767 | 525.1 | 105% | |
| Mid (e.g., 50 ng/mL) | 5 | 15,198 | 251,456 | 0.060 | 5.1 | 102% |
| 50 | 156,012 | 250,987 | 0.622 | 49.8 | 99.6% | |
| 500 | 1,598,765 | 249,876 | 6.398 | 499.5 | 99.9% | |
| High (e.g., 250 ng/mL) | 5 | 15,301 | 1,255,678 | 0.012 | 5.5 | 110% |
| 50 | 155,987 | 1,249,876 | 0.125 | 52.1 | 104.2% | |
| 500 | 1,589,012 | 1,234,567 | 1.287 | 530.2 | 106% |
Experimental Protocols
Protocol for Determining Optimal this compound Concentration
This protocol outlines the steps to experimentally determine the optimal concentration of this compound for your assay.
1. Preparation of Stock and Working Solutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a high concentration (e.g., 1 mg/mL).
- From the stock solution, prepare a series of working solutions at different concentrations (e.g., low, medium, and high). These should be chosen based on the expected range of your analyte concentrations. For example, you might prepare working solutions at 10 ng/mL, 50 ng/mL, and 250 ng/mL.
2. Sample Preparation:
- Prepare a set of calibration standards and quality control (QC) samples for your analyte (Pregnanediol) in the appropriate biological matrix (e.g., serum, urine).
- Divide the calibration standards and QCs into three sets.
- To the first set, add a fixed volume of the "low" concentration this compound working solution.
- To the second set, add the same volume of the "mid" concentration this compound working solution.
- To the third set, add the same volume of the "high" concentration this compound working solution.
- Ensure the internal standard is added at the earliest step of your sample preparation process to account for extraction variability.[2]
- Proceed with your established sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
3. LC-MS/MS Analysis:
- Analyze all three sets of samples using your developed LC-MS/MS method.
- Ensure the method has been optimized for the separation and detection of both Pregnanediol and this compound.
4. Data Analysis:
- For each set, construct a calibration curve by plotting the peak area ratio (Pregnanediol peak area / this compound peak area) against the known concentration of the calibration standards.
- Use the calibration curves to calculate the concentration of the QC samples for each set.
- Evaluate the linearity (R²) of the calibration curve for each internal standard concentration.
- Assess the accuracy and precision of the QC samples at each concentration level.
- The optimal this compound concentration is the one that provides the best linearity, accuracy, and precision across the entire calibration range.
Visualizations
Caption: Workflow for optimizing internal standard concentration.
Caption: Troubleshooting logic for variable internal standard response.
References
- 1. Quantitation of serum pregnanediol-3-glucuronide level in different endocrine statuses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. researchgate.net [researchgate.net]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. excelmale.com [excelmale.com]
- 6. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting poor peak shape and resolution for Pregnanediol-d5.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape and resolution during the analysis of Pregnanediol-d5 by liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape, such as tailing or fronting, for this compound can stem from several factors. In liquid chromatography, secondary interactions between the analyte and the stationary phase are a primary cause of peak tailing. For gas chromatography, issues often relate to sample activity, improper derivatization, or injector problems.
Q2: Why is the resolution between this compound and other steroids in my sample poor?
Poor resolution can be caused by several factors including incorrect mobile phase composition, column degradation, or an excessive sample load. In GC analysis, a loss of resolution can be due to changes in carrier gas velocity or column contamination.
Q3: Can the sample preparation method affect the peak shape of this compound?
Yes, the sample preparation method is critical. Inadequate cleanup can lead to matrix effects, where other components in the sample interfere with the ionization of this compound, affecting peak shape and intensity. For GC-MS, incomplete derivatization can also result in poor peak shape.
Q4: How does the choice of internal standard impact the analysis of this compound?
Ideally, an isotopically labeled version of the analyte, such as this compound, serves as an excellent internal standard for the non-labeled compound. However, when quantifying this compound itself, another deuterated steroid with similar chemical properties is often used. It is crucial that the internal standard does not co-elute with the analyte or other interfering compounds and responds similarly to matrix effects.[1] Deuterium-labeled internal standards do not always fully correct for ion suppression in LC-MS/MS.[2]
Q5: What is a good starting point for troubleshooting peak shape issues?
A good first step is to determine if the issue affects all peaks in the chromatogram or just the this compound peak. If all peaks are affected, the problem is likely systemic (e.g., a blocked column frit, a leak in the system). If only the this compound peak is affected, the issue is more likely related to the specific chemistry of the analyte (e.g., secondary interactions, sample degradation).[3]
Troubleshooting Guides
Poor Peak Shape in LC-MS Analysis
Issue: Peak Tailing
-
Possible Cause 1: Secondary Interactions with Stationary Phase
-
Explanation: Residual silanol groups on silica-based columns can interact with polar functional groups on steroids, causing peak tailing.
-
Solution:
-
Use a highly deactivated or end-capped column.
-
Adjust the mobile phase pH to suppress the ionization of silanol groups (typically pH < 3).
-
Add a mobile phase additive, such as formic acid or ammonium acetate, to compete for active sites.[4]
-
-
-
Possible Cause 2: Column Overload
-
Explanation: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Possible Cause 3: Incompatible Injection Solvent
-
Explanation: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Issue: Peak Fronting
-
Possible Cause 1: Column Overload
-
Explanation: Severe sample overload can also manifest as peak fronting.
-
Solution: Reduce the injection volume or sample concentration.
-
-
Possible Cause 2: Column Void or Channeling
-
Explanation: A void at the column inlet or channeling in the packing material can cause the sample band to spread unevenly.
-
Solution: Replace the column. Using a guard column can help protect the analytical column.
-
Poor Resolution in LC-MS Analysis
Issue: Co-eluting Peaks
-
Possible Cause 1: Inadequate Mobile Phase Strength
-
Explanation: The mobile phase may not be optimized to separate this compound from other structurally similar steroids.
-
Solution:
-
Adjust the organic-to-aqueous ratio in the mobile phase.
-
Optimize the gradient profile (if using gradient elution) to better separate the compounds of interest.
-
-
-
Possible Cause 2: Incorrect Column Chemistry
-
Explanation: The stationary phase may not have the appropriate selectivity for the separation.
-
Solution: Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl). For steroid analysis, BEH (Ethylene Bridged Hybrid) columns have shown good performance.[5]
-
Poor Peak Shape in GC-MS Analysis
Issue: Peak Tailing
-
Possible Cause 1: Active Sites in the System
-
Explanation: Active sites in the injector liner, column, or connections can interact with the analyte.
-
Solution:
-
Use a deactivated inlet liner.
-
Ensure the column is properly conditioned.
-
Trim the first few centimeters of the column to remove accumulated non-volatile residues.
-
Check for and eliminate any leaks in the system.
-
-
-
Possible Cause 2: Incomplete Derivatization
-
Explanation: Steroids require derivatization (e.g., silylation) to increase their volatility and reduce activity. Incomplete reaction leads to poor peak shape.
-
Solution:
-
Optimize the derivatization reaction conditions (reagent volume, temperature, and time).
-
Ensure the sample is completely dry before adding the derivatization reagent, as moisture can deactivate the reagent.
-
-
Issue: Split Peaks
-
Possible Cause 1: Improper Injection Technique
-
Explanation: A slow or inconsistent injection can cause the sample to be introduced into the inlet in a non-uniform manner.
-
Solution: Use an autosampler for consistent injections. If injecting manually, ensure a fast and smooth plunger depression.[6]
-
-
Possible Cause 2: Sample Backflash
-
Explanation: The sample solvent expands upon injection into the hot inlet, and if the volume is too large for the liner, it can backflash into the carrier gas lines, leading to split peaks.
-
Solution:
-
Reduce the injection volume.
-
Use a liner with a larger internal volume.
-
Lower the inlet temperature (while ensuring complete vaporization of the analyte).
-
-
Poor Resolution in GC-MS Analysis
Issue: Inadequate Separation
-
Possible Cause 1: Incorrect Temperature Program
-
Explanation: The oven temperature program may not be optimal for separating this compound from other compounds.
-
Solution:
-
Lower the initial oven temperature to improve the separation of early-eluting peaks.
-
Decrease the ramp rate to increase the separation between closely eluting compounds.
-
-
-
Possible Cause 2: Inappropriate Column
-
Explanation: The column's stationary phase, length, or film thickness may not be suitable for the analysis.
-
Solution:
-
Select a column with a different polarity.
-
Increase the column length to improve resolution.
-
Decrease the film thickness to reduce retention and potentially improve the separation of later-eluting compounds, though this may adversely affect the resolution of early eluters.[6]
-
-
Data Presentation
| Parameter | Recommended Range/Condition for LC-MS | Recommended Range/Condition for GC-MS |
| Sample Preparation | Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Supported Liquid Extraction (SLE) | LLE followed by derivatization (silylation) |
| Column | C18 or BEH, 1.7-2.7 µm particle size | 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness |
| Mobile Phase (LC) | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid or Ammonium Acetate | N/A |
| Carrier Gas (GC) | N/A | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injection Volume | 1-10 µL | 1-2 µL |
| Derivatization (GC) | N/A | MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) at 60-80°C for 30-60 min |
Experimental Protocols
Protocol 1: Troubleshooting Peak Tailing in LC-MS
-
System Check: Inject a standard of a well-behaved compound (e.g., caffeine) to confirm the system is performing correctly. If this peak also tails, the issue is likely systemic.
-
Mobile Phase Modification:
-
Prepare fresh mobile phase.
-
Add 0.1% formic acid to both the aqueous and organic mobile phase components.
-
If tailing persists, try a mobile phase with an ammonium acetate buffer at a pH where this compound is not ionized.
-
-
Column Evaluation:
-
If available, switch to a new, high-quality C18 or BEH column.
-
If a new column is not available, flush the existing column with a strong solvent (e.g., isopropanol) to remove potential contaminants.
-
-
Sample Concentration: Dilute the sample 10-fold and re-inject to check for column overload.
Protocol 2: Optimizing Derivatization for GC-MS
-
Ensure Sample Dryness: Evaporate the sample extract to complete dryness under a gentle stream of nitrogen. Any residual water will inhibit the silylation reaction.
-
Reagent Volume: Add a sufficient volume of silylating reagent (e.g., 50 µL of MSTFA) to completely cover the dried sample residue.
-
Reaction Time and Temperature:
-
Incubate the sample at 60°C for 30 minutes.
-
If peak shape is still poor, increase the incubation time to 60 minutes or the temperature to 80°C.
-
-
Catalyst: For difficult-to-silylate compounds, a catalyst such as 1% TMCS (trimethylchlorosilane) in the silylating reagent can be used, however, this may increase the formation of byproducts.
Visualizations
Caption: A logical workflow for troubleshooting poor peak shape and resolution.
Caption: Key parameters influencing peak shape in LC-MS analysis.
Caption: Key parameters influencing peak shape in GC-MS analysis.
References
- 1. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myadlm.org [myadlm.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.co.uk [shimadzu.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: LC-MS Signal Loss of Deuterated Internal Standards
Welcome to the technical support center for troubleshooting issues related to deuterated internal standards in LC-MS analysis. This guide provides in-depth answers to common problems encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of signal loss or variability for my deuterated internal standard (IS)?
Signal loss or high variability in your deuterated internal standard can stem from several factors, often related to interactions between the IS, the sample matrix, and the analytical system. The most common causes include:
-
Matrix Effects : Co-eluting components from the sample matrix (e.g., plasma, urine) can interfere with the ionization of the internal standard in the mass spectrometer's source, leading to either ion suppression (signal loss) or ion enhancement. This effect can be highly variable between different samples.[1][2]
-
The Isotope Effect on Chromatography : Deuterium is slightly larger and forms stronger bonds than hydrogen, which can alter the physicochemical properties of the molecule, such as its lipophilicity.[1] This can cause the deuterated IS to have a slightly different retention time than the non-deuterated analyte on a reversed-phase column.[3][4] If the analyte and IS separate, they may be affected differently by matrix effects at their respective elution times.[1][3]
-
Deuterium Back-Exchange : Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent (e.g., water in the mobile phase). This process, known as back-exchange, reduces the concentration of the deuterated IS and can increase the concentration of the unlabeled analyte, leading to inaccurate quantification.[1][5] This is more likely to occur with deuterons on heteroatoms (like -OH, -NH, -SH) or on carbons adjacent to carbonyls.
-
Analyte-Internal Standard Interaction : The analyte and the internal standard can compete for ionization in the MS source, especially at high concentrations.[1][6] An increasing concentration of the analyte can suppress the signal of the internal standard.[6]
-
Chemical Instability : The deuterated standard may be unstable in the sample matrix or in the solvents used for sample preparation and storage. Factors like pH and temperature can contribute to degradation.[7][8]
-
Impurity of the Standard : The deuterated internal standard might contain a small amount of the unlabeled analyte. This can lead to an artificially high signal at the analyte's mass transition, affecting the accuracy of low-concentration samples.[1]
Below is a diagram illustrating the potential causes of signal loss.
Caption: Logical relationships of common causes for deuterated IS signal loss.
Troubleshooting Guides
Q2: My deuterated IS elutes slightly earlier than my analyte. Why is this happening and how can I fix it?
This is a classic example of the deuterium isotope effect.[1] On reversed-phase columns, deuterated compounds are often slightly less retained and elute earlier than their non-deuterated counterparts.[4] This separation can lead to inaccurate results because the analyte and the IS are exposed to different matrix components as they elute, resulting in differential ion suppression.[3]
Troubleshooting Steps:
-
Confirm the Retention Time Shift : Overlay the chromatograms of the analyte and the IS to visually confirm the separation.
-
Adjust Chromatographic Conditions :
-
Lower Resolution Column : Sometimes, a highly efficient column can resolve the analyte and the IS. Switching to a column with slightly lower resolution may be sufficient to make them co-elute.[3]
-
Modify Mobile Phase : Small adjustments to the mobile phase composition or gradient slope can sometimes help to achieve co-elution.
-
-
Evaluate the Impact : If co-elution cannot be achieved, you must verify that the analyte/IS ratio remains consistent across different matrices and concentrations.
The diagram below illustrates how a chromatographic shift can lead to differential matrix effects.
Caption: Impact of chromatographic shift on matrix effect exposure.
Q3: I suspect deuterium back-exchange is occurring. How can I confirm and prevent this?
Deuterium back-exchange is the replacement of deuterium atoms on your IS with protons from the solvent, and it is highly dependent on pH, temperature, and solvent composition.[5][9]
Experimental Protocol to Investigate Back-Exchange:
-
Objective : To determine the stability of the deuterated IS under various conditions.
-
Materials :
-
Deuterated internal standard stock solution.
-
Mobile phase components (e.g., water, acetonitrile, methanol, formic acid, ammonium formate).
-
D₂O (Deuterium oxide).
-
-
Procedure :
-
Prepare Test Solutions : Prepare solutions of your IS in different environments:
-
Your typical mobile phase.
-
Mobile phase with D₂O replacing H₂O.
-
Solutions at different pH values (e.g., pH 2.5, pH 7, pH 9).
-
-
Incubation : Incubate these solutions at different temperatures (e.g., room temperature, 40°C) for varying durations (e.g., 0, 1, 4, 8, 24 hours).
-
LC-MS Analysis : Analyze the samples by LC-MS. Monitor both the signal of the deuterated IS and the signal of the unlabeled analyte.
-
-
Data Analysis :
-
An increase in the analyte signal in the solutions incubated without the analyte present is a strong indicator of back-exchange.
-
A corresponding decrease in the IS signal confirms this. For example, a 28% increase in the non-labeled compound was observed after incubating a deuterated compound in plasma for one hour in one study.[1]
-
Prevention Strategies :
-
Lower pH : The rate of back-exchange is minimized at a pH of around 2.5.[9] Using an acidic mobile phase (e.g., with 0.1% formic acid) is often effective.
-
Reduce Temperature : Lowering the temperature of the autosampler and the column can significantly slow down the exchange rate.[9][10]
-
Minimize Water Content : If possible, minimize the amount of time the IS is in aqueous solutions, especially at neutral or basic pH.
-
Choose Stable Labeling Positions : When purchasing or synthesizing a deuterated IS, choose one where the deuterium atoms are on stable positions (e.g., aromatic rings, non-acidic carbons) rather than on exchangeable sites.[7]
Q4: How should I systematically troubleshoot a sudden and complete loss of my internal standard signal?
A complete signal loss usually points to a singular, significant failure in the system. A systematic approach is the best way to identify the root cause.
Caption: Systematic workflow for troubleshooting complete IS signal loss.
Quantitative Data Summary
The use of a deuterated internal standard is intended to correct for variability, but it is crucial to understand that they may not behave identically to the analyte. Below is a summary of reported differences that can impact quantification.
| Parameter | Observed Difference Between Analyte and Deuterated IS | Potential Impact | Reference(s) |
| Matrix Effects | Can differ by 26% or more between analyte and IS. | Inaccurate quantification if the IS doesn't track the analyte's ion suppression/enhancement perfectly. | [1] |
| Extraction Recovery | Differences of up to 35% have been reported. | If the recovery of the IS is not representative of the analyte, the final calculated concentration will be biased. | [1] |
| Back-Exchange | A 28% increase in the unlabeled analyte was seen after 1 hour of incubation in plasma. | Overestimation of the analyte concentration due to the conversion of the IS to the analyte. | [1] |
Note : These values are examples from specific studies and the actual impact will be method- and compound-dependent. It is essential to evaluate these parameters during method development and validation.
References
- 1. waters.com [waters.com]
- 2. myadlm.org [myadlm.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. High-throughput hydrogen deuterium exchange mass spectrometry (HDX-MS) coupled with subzero-temperature ultrahigh pressure liquid chromatography (UPLC) separation for complex sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing carryover of Pregnanediol-d5 in autosamplers and columns.
Welcome to the technical support center for minimizing carryover of Pregnanediol-d5 in autosamplers and columns. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during LC-MS analysis of this and other structurally similar steroid compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound carryover in my LC-MS system?
A1: this compound, like other steroids, can be a "sticky" compound, leading to its adsorption onto various surfaces within your LC-MS system. Common causes of carryover include:
-
Autosampler Contamination: Residue can adhere to the needle, injection valve, sample loop, and tubing. Worn rotor seals in the injection valve are a frequent source of carryover.[1]
-
Column Contamination: The analytical column, including the frit and the stationary phase, can retain this compound, which then leaches out in subsequent runs.
-
Inadequate Wash Solvents: The composition and strength of the autosampler wash solvent may not be sufficient to fully solubilize and remove the analyte from the system components.
-
Contaminated Solvents or Vials: The blank solvent or sample vials themselves may be contaminated.
-
System Leaks: Small leaks in the system can create dead volumes where the sample can accumulate.
Q2: How can I identify the source of the this compound carryover?
A2: A systematic approach is crucial to pinpointing the source of carryover. Here is a recommended workflow:
-
Inject a series of blanks: After running a high-concentration sample of this compound, inject three to five blank samples.
-
Decreasing carryover: If the peak area of this compound decreases with each subsequent blank injection, the carryover is likely originating from the autosampler (e.g., needle, loop, valve).
-
Constant carryover: If the peak area remains relatively constant across all blank injections, the source is more likely to be contamination of the mobile phase, blank solvent, or a persistent system-wide contamination issue.[2]
-
-
Perform a "no-injection" or "mock injection" run: If your system allows, perform a run without actuating the injection valve. If a peak is still observed, the source of the carryover is likely the column or post-column components.
-
Systematically isolate components: If the source is still unclear, you can systematically bypass components (e.g., replace the column with a union) to identify the contaminated part.
Troubleshooting Guides
Guide 1: Optimizing Autosampler Wash Protocols
One of the most effective strategies for minimizing carryover is to optimize the autosampler wash protocol. The goal is to use a solvent or a series of solvents that effectively solubilize and remove this compound from the needle and injection port.
For hydrophobic and "sticky" compounds like steroids, a strong, multi-component wash solvent is often required.
| Wash Solvent Composition | Rationale |
| Strong Wash Solution: 25:25:25:25 (v/v/v/v) Methanol/Acetonitrile/Isopropanol/Water + 1% Formic Acid | This versatile mixture covers a wide polarity range and the acid helps to disrupt ionic interactions with metal surfaces in the flow path. |
| Alternative Strong Wash: 45:45:10 (v/v/v) Acetonitrile/Isopropanol/Acetone + 1% Formic Acid | Another effective option for highly retained compounds. |
| Intermediate Wash: Mobile phase at the highest organic concentration of your gradient. | Useful for flushing the system between different wash solutions to ensure miscibility. |
It is recommended to test different wash compositions to find the most effective one for your specific application.
The following table provides an example of how carryover can be significantly reduced by implementing a more rigorous wash protocol. Note: This data is illustrative and actual results may vary.
| Wash Protocol | Injection 1 (High Std) Peak Area | Blank 1 Peak Area | Blank 2 Peak Area | Blank 3 Peak Area | % Carryover (Blank 1) |
| Protocol A: Single Wash (90:10 Methanol/Water) | 1,500,000 | 75,000 | 35,000 | 15,000 | 5.0% |
| Protocol B: Dual Wash (1. Strong Wash Solution; 2. 90:10 Methanol/Water) | 1,500,000 | 7,500 | 1,500 | < LOD | 0.5% |
| Protocol C: Triple Wash (1. Strong Wash Solution; 2. Isopropanol; 3. Mobile Phase A) | 1,500,000 | 1,500 | < LOD | < LOD | 0.1% |
LOD: Limit of Detection
Guide 2: Column Cleaning and Regeneration
If the column is identified as the source of carryover, a thorough cleaning and regeneration procedure is necessary.
Important: Disconnect the column from the detector before starting the cleaning procedure to prevent contamination of the detector. For columns with particle sizes greater than 1.8 µm, it is recommended to reverse the flow direction during cleaning.
-
Flush with Mobile Phase without Buffer: Flush the column with 10-20 column volumes of your mobile phase prepared without any salts or buffers (e.g., if your mobile phase is 50:50 Acetonitrile/Water with buffer, flush with 50:50 Acetonitrile/Water).
-
Flush with 100% Organic Solvent: Flush the column with 20 column volumes of 100% Acetonitrile or Methanol.
-
Stronger Solvent Flush (if necessary): If carryover persists, flush with 20 column volumes of a stronger solvent mixture like 75:25 Acetonitrile/Isopropanol, followed by 20 column volumes of 100% Isopropanol.
-
Return to Initial Conditions: Before reconnecting to the detector, flush the column with the intermediate solvent (e.g., 100% Acetonitrile), followed by the mobile phase without buffer, and finally equilibrate with the initial mobile phase conditions.
Visual Workflow and Logic Diagrams
To aid in understanding the troubleshooting process, the following diagrams illustrate the decision-making workflow.
Caption: A logical workflow for troubleshooting this compound carryover.
Caption: A stepwise approach to optimizing the autosampler wash protocol.
References
Navigating Pregnanediol-d5 Ionization: A Technical Support Guide
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting assistance for challenges encountered during the analysis of Pregnanediol-d5, with a specific focus on the impact of mobile phases on its ionization in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of mobile phase critical for this compound analysis by LC-MS?
A1: The mobile phase composition directly influences the ionization efficiency of this compound in the mass spectrometer's ion source. As a neutral steroid, this compound has a relatively low ionization efficiency. The addition of specific modifiers to the mobile phase can significantly enhance the formation of ions (e.g., [M+H]⁺ or [M+NH₄]⁺ in positive mode, or [M-H]⁻ or [M+F]⁻ in negative mode), thereby improving the sensitivity and robustness of the analytical method.
Q2: What are the most common mobile phase additives used for steroid analysis, and how do they affect this compound ionization?
A2: Common additives include formic acid, acetic acid, ammonium acetate, and ammonium fluoride.
-
Formic Acid/Acetic Acid: These weak organic acids are often used in positive ionization mode to promote the formation of protonated molecules ([M+H]⁺). However, for neutral steroids, their effect might be limited compared to other additives.[1]
-
Ammonium Acetate/Ammonium Formate: These salts can facilitate the formation of ammonium adducts ([M+NH₄]⁺) in positive ion mode, which can be more stable and provide better sensitivity for some steroids.
-
Ammonium Fluoride: This additive has been shown to significantly enhance the ionization of steroids in both positive and negative ESI modes.[1][2][3] In positive mode, it can improve the formation of protonated molecules and ammonium adducts. In negative mode, it facilitates the formation of fluoride adducts ([M+F]⁻), which can then yield deprotonated molecules ([M-H]⁻) in the ion source.[2]
Q3: I am observing poor peak shape (tailing or broadening) for my this compound peak. What could be the cause related to the mobile phase?
A3: Poor peak shape can be attributed to several factors:
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to interactions between the analyte and the stationary phase, causing peak tailing.
-
Contamination: Contaminants in the mobile phase or from the sample matrix can accumulate on the column, leading to peak broadening or splitting.
-
Incompatible Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.
Q4: My signal intensity for this compound is low and inconsistent. How can I troubleshoot this?
A4: Low and inconsistent signal intensity is a common issue in LC-MS analysis. Here are some mobile phase-related troubleshooting steps:
-
Optimize Additive Concentration: The concentration of the mobile phase additive is crucial. For example, very low concentrations of formic acid (around 0.01%) have been shown to enhance MS signal response compared to the more standard 0.1%.[4]
-
Check for Contamination: Ensure your solvents are of high purity (LC-MS grade) and that your mobile phase reservoirs are clean. Contaminants can suppress the ionization of your target analyte.
-
Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the system, leading to an unstable spray in the ESI source and fluctuating signal.
-
Evaluate Post-Column Infusion: For additives that might negatively impact chromatography but improve ionization (like ammonium fluoride in some cases), post-column infusion can be a valuable technique to enhance signal without compromising the separation.[1]
Troubleshooting Guides
Issue 1: Poor Ionization and Low Sensitivity of this compound
Symptoms:
-
Low signal-to-noise ratio for the this compound peak.
-
Difficulty in achieving the desired limit of quantification (LOQ).
Possible Causes & Solutions:
| Possible Cause | Solution |
| Suboptimal Mobile Phase Additive | The chosen additive may not be effective for this compound. Experiment with different additives. Ammonium fluoride has shown significant enhancement for steroid ionization.[1][2][3] |
| Incorrect Additive Concentration | The concentration of the additive can greatly impact signal intensity. Perform an optimization experiment by varying the concentration of the chosen additive (e.g., 0.1 mM to 5 mM for ammonium fluoride). |
| Ion Suppression from Matrix Effects | Co-eluting compounds from the sample matrix can compete with this compound for ionization. Improve sample preparation to remove interfering substances or adjust the chromatographic gradient to separate the analyte from the interferences. |
| Incorrect Ionization Mode | While positive mode is common, negative mode with an appropriate additive like ammonium fluoride might provide better sensitivity for certain steroids.[2] |
Issue 2: Inconsistent Retention Time and Peak Area
Symptoms:
-
Shifting retention times for this compound across injections.
-
Poor reproducibility of peak areas.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Mobile Phase Composition Drift | Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can lead to changes in retention time. Prepare fresh mobile phases daily and ensure solvent bottle caps are well-sealed. |
| Column Equilibration Issues | Insufficient column equilibration between injections, especially after a gradient, can cause retention time shifts. Ensure an adequate equilibration time is included in your method. |
| Fluctuations in Pump Performance | Air bubbles in the pump or faulty check valves can lead to inconsistent flow rates and retention time variability. Purge the pumps and check for leaks. |
| Mobile Phase Degradation | Some mobile phase additives can degrade over time, affecting the chromatography. Prepare additives fresh and do not store buffered mobile phases for extended periods. |
Quantitative Data on Mobile Phase Additives
The choice of mobile phase additive can have a dramatic impact on the ionization efficiency of steroids. The following table summarizes the percentage increase in peak area for different classes of steroids when using post-column infusion of ammonium fluoride (6 mmol/L) compared to a mobile phase containing 0.1% formic acid. While this data is not specific to this compound, it provides a strong indication of the potential benefits for structurally similar compounds.
| Steroid Class | Percentage Increase in Peak Area with NH₄F PCI vs. 0.1% Formic Acid |
| 3-keto-Δ4 steroids | 477 - 1274% |
| 3βOH-Δ5 steroids | 122 - 140% |
Data adapted from a study on multi-steroid profiling.[1]
Experimental Protocols
Protocol: Analysis of this compound using UHPLC-MS/MS with Ammonium Fluoride
This protocol is adapted from a validated method for the analysis of a related pregnanediol metabolite and is a good starting point for optimizing this compound analysis.
1. Sample Preparation (Dilute-and-Shoot)
-
To 10 µL of the sample (e.g., calibrator, QC, or unknown), add 990 µL of a cold (4°C) solution of 50:50 (v/v) Methanol/Water containing the internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for injection.
2. UHPLC-MS/MS Conditions
-
UHPLC System: A high-performance UHPLC system capable of accurate gradient delivery.
-
Analytical Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).
-
Column Temperature: 40 °C
-
Mobile Phase A: Water with 2 mM Ammonium Fluoride.
-
Mobile Phase B: Methanol with 2 mM Ammonium Fluoride.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0.0 - 1.0 min: 50% B
-
1.0 - 5.0 min: 50% to 95% B
-
5.0 - 6.0 min: Hold at 95% B
-
6.0 - 6.1 min: 95% to 50% B
-
6.1 - 8.0 min: Hold at 50% B (re-equilibration)
-
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be optimized for this compound and its internal standard.
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity.
References
Strategies to improve the recovery of Pregnanediol-d5 during sample extraction.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Pregnanediol-d5 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound?
Low recovery of this compound can stem from several factors during the extraction process. These include suboptimal pH of the sample, inappropriate choice of extraction solvent or solid-phase extraction (SPE) cartridge, incomplete elution, or loss of analyte during the evaporation step. For SPE, insufficient conditioning of the cartridge or allowing the sorbent to dry out can also significantly impact recovery.[1]
Q2: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for this compound?
Both LLE and SPE can be effective for extracting steroids like this compound. SPE is often considered more efficient and uses smaller solvent volumes, yielding cleaner extracts.[2] However, LLE can be simpler to set up initially. The choice depends on the sample matrix, required sample purity, and available laboratory equipment. For complex matrices like serum, SPE with a mixed-mode sorbent can be particularly effective at removing interferences.[3]
Q3: How does the chemical nature of Pregnanediol affect its extraction?
Pregnanediol is a metabolite of progesterone and is relatively non-polar. In biological samples like urine, it is often found as a more polar glucuronide conjugate (Pregnanediol-3-glucuronide).[2][4][5] To extract the free form, a hydrolysis step (e.g., acid hydrolysis) is often required to cleave the glucuronide group before extraction with an organic solvent. The choice of extraction technique should account for the polarity of the target analyte (free Pregnanediol or its glucuronide).
Q4: What is the role of the deuterated internal standard (this compound)?
This compound serves as an internal standard to correct for analyte loss during sample preparation and analysis. Since it has a slightly higher molecular weight but nearly identical chemical and physical properties to the non-deuterated Pregnanediol, it behaves similarly throughout the extraction and analytical process. Any loss of the target analyte is mirrored by a proportional loss of the internal standard, allowing for accurate quantification.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
| Symptom | Potential Cause | Troubleshooting Steps |
| Poor separation of aqueous and organic layers (emulsion formation) | High concentration of lipids or proteins in the sample. Vigorous shaking. | - Gently rock or invert the mixture instead of vigorous shaking.- Add a small amount of salt (salting out) to the aqueous phase to increase its polarity.[6]- Centrifuge the sample to break the emulsion.- Consider using Supported Liquid Extraction (SLE) as an alternative. |
| Analyte remains in the aqueous phase | Incorrect pH of the aqueous phase. Incorrect choice of organic solvent. | - Adjust the pH of the sample. For non-polar compounds like free Pregnanediol, a neutral or slightly acidic pH is generally suitable. The effect of pH is critical for ionizable compounds.[7][8]- Select a solvent with appropriate polarity. For Pregnanediol, solvents like diethyl ether, ethyl acetate, or dichloromethane are commonly used.[9][10] |
| Low final concentration after evaporation | Analyte loss due to volatility. Over-drying of the sample. | - Use a gentle stream of nitrogen for evaporation at a controlled temperature (e.g., < 40°C).- Avoid complete dryness. Reconstitute the analyte in a small volume of a suitable solvent as soon as the extraction solvent has evaporated. |
Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Potential Cause | Troubleshooting Steps |
| Analyte breakthrough during sample loading | Inappropriate SPE sorbent. Insufficient conditioning of the sorbent. Sample loading flow rate is too high. | - Select a sorbent based on the analyte's polarity. For Pregnanediol, reversed-phase sorbents like C8, C18, or polymeric sorbents (e.g., HLB) are suitable.[3][11]- Ensure proper conditioning of the sorbent with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the functional groups.[12]- Reduce the sample loading flow rate to allow for adequate interaction between the analyte and the sorbent.[1] |
| Analyte is washed away during the wash step | Wash solvent is too strong. | - Use a weaker wash solvent (i.e., a higher percentage of aqueous component in a reversed-phase method) that can remove interferences without eluting the analyte of interest. |
| Incomplete elution of the analyte | Elution solvent is too weak. Insufficient volume of elution solvent. | - Use a stronger elution solvent (i.e., a higher percentage of organic solvent). For Pregnanediol, methanol, acetone, or mixtures containing these solvents are effective.[13]- Increase the volume of the elution solvent or perform a second elution step and combine the eluates.[1] |
| High variability between samples | Sorbent bed drying out before sample loading. Inconsistent flow rates. | - Do not allow silica-based sorbents to dry between the conditioning and sample loading steps.[1]- Use a vacuum manifold or automated SPE system to ensure consistent flow rates for all steps. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Free Pregnanediol from Urine
This protocol is a general guideline and may require optimization for specific sample types and analytical instrumentation.
-
Sample Preparation (Hydrolysis):
-
To 1 mL of urine in a glass tube, add a known amount of this compound internal standard.
-
Add 0.1 mL of concentrated hydrochloric acid.
-
Cap the tube and incubate at 80°C for 20 minutes to hydrolyze the pregnanediol glucuronide.
-
Allow the sample to cool to room temperature.
-
-
Extraction:
-
Add 5 mL of diethyl ether to the tube.
-
Cap and vortex for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 5 mL of diethyl ether and combine the organic layers.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for your LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial.
-
Protocol 2: Solid-Phase Extraction of Free Pregnanediol from Serum
This protocol is a general guideline and should be optimized based on the specific SPE cartridge and sample characteristics. A mixed-mode C8/QAX cartridge is used here as an example for effective cleanup of serum samples.[3]
-
Sample Pre-treatment:
-
To 200 µL of serum, add a known amount of this compound internal standard.
-
Add 100 µL of 0.1 N HCl and vortex.[3]
-
-
SPE Cartridge Conditioning:
-
Condition a C8/QAX SPE cartridge (e.g., 200 mg, 10 mL) with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the sorbent to dry.[3]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Elution:
-
Elute the analyte with 3 mL of methanol into a collection tube.[3]
-
-
Evaporation and Reconstitution:
Data Presentation
Table 1: Comparison of SPE Cartridges for Steroid Recovery
| SPE Sorbent | Analyte(s) | Matrix | Average Recovery (%) | Reference |
| C8 + QAX | 11 Anabolic Steroids | Serum | 90-98 | [3] |
| C18 | Various Steroids | Urine | Good, but may require optimization | [11] |
| HLB | Corticosteroids | Urine | >90 (for cortisol and cortisone) | [11] |
| HLB | Prednisolone, Cortisol | Plasma, Urine | 85.4 - 101.3 | [11] |
Table 2: Solubility of Pregnanediol and its Glucuronide
| Compound | Solvent | Solubility | Reference |
| Pregnanediol | Ethanol | 5 mg/mL | [14] |
| Pregnanediol | DMSO | 2 mg/mL | [14] |
| Pregnanediol | Water | < 0.1 mg/mL (insoluble) | [14] |
| Pregnanediol-3-glucuronide | Ethanol | ~20 mg/mL | [4][5] |
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. specartridge.com [specartridge.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amchro.com [amchro.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Pregnanediol-3-Glucuronide | CAS 1852-49-9 | Cayman Chemical | Biomol.com [biomol.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The effects of pH and salts on nucleic acid partitioning during phenol extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arborassays.com [arborassays.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Data on the optimisation of a solid phase extraction method for fractionating estrogen metabolites from small urine volumes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. glpbio.com [glpbio.com]
Technical Support Center: Ensuring the Stability of Pregnanediol-d5 in Processed Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability of Pregnanediol-d5 in processed samples. Adherence to proper storage and handling protocols is critical for accurate and reproducible results in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a deuterated form of pregnanediol, a major metabolite of progesterone. It is commonly used as an internal standard (IS) in mass spectrometry-based bioanalysis. The stability of this compound is crucial because its accurate and consistent recovery is used to normalize and quantify the endogenous levels of pregnanediol in biological samples. Any degradation of the internal standard can lead to inaccurate quantification of the target analyte.
Q2: What are the primary factors that can affect the stability of this compound in processed samples?
The stability of this compound can be influenced by several factors, including:
-
Temperature: Both elevated and fluctuating temperatures (freeze-thaw cycles) can lead to degradation.
-
pH: Extreme pH conditions can cause hydrolysis or other chemical modifications.
-
Enzymatic Activity: Residual enzymatic activity in the processed sample can potentially alter the molecule.
-
Matrix Effects: Components of the biological matrix (e.g., urine, plasma) can sometimes contribute to degradation.
-
Solvent Composition: The type and composition of the solvent used for reconstitution and storage can impact stability.
-
Light Exposure: Although less common for this molecule, prolonged exposure to certain wavelengths of light could potentially cause degradation.
Q3: What are the recommended storage conditions for processed samples containing this compound?
For long-term stability, it is recommended to store processed samples at -20°C or -80°C.[1][2] Studies on endogenous steroids have shown stability for up to 6 months at these temperatures in urine and for over 10 years in plasma. For short-term storage, such as in an autosampler, maintaining a temperature of 4°C is advisable.[3]
Q4: How many freeze-thaw cycles can a processed sample containing this compound undergo?
While specific data for this compound is limited, general guidelines for bioanalytical method validation suggest that the stability of an analyte should be assessed for the number of freeze-thaw cycles that study samples are expected to undergo, with a minimum of three cycles being a common practice in validation studies. It is best to minimize freeze-thaw cycles whenever possible by aliquoting samples before freezing.
Q5: Can I separately assess the stability of my this compound internal standard solution?
Yes, and it is good practice, especially during method development. The stability of internal standard solutions is often similar to that of the analyte when stored under identical conditions. However, if the internal standard is stored in a different solvent or at a different concentration, its stability should be independently verified. An acceptable difference between the responses of fresh and stored internal standard solutions is often considered to be within ±10%.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Drifting or inconsistent internal standard (IS) response across an analytical run. | IS instability in the autosampler. | - Ensure the autosampler is properly cooled (e.g., 4°C).- Investigate the stability of the IS in the reconstitution solvent over the expected run time. Consider changing the solvent if necessary. |
| IS degradation in the processed sample. | - Re-evaluate the sample processing procedure to ensure complete removal of enzymes or other interfering substances.- Assess the pH of the final extract and adjust if necessary to a more neutral range. | |
| Variability in sample extraction. | - Optimize the extraction procedure to ensure consistent recovery. | |
| Low IS recovery in all samples. | Degradation of the IS stock or working solution. | - Prepare fresh stock and working solutions of this compound.- Verify the storage conditions of the stock solutions (temperature, light exposure). |
| Systematic error in sample preparation. | - Review the entire sample preparation workflow for any steps that could lead to loss of the IS. | |
| Unexpected peaks co-eluting with the IS. | Degradation of the IS leading to breakdown products. | - Investigate potential degradation pathways (e.g., hydrolysis).- Adjust sample processing or storage conditions to minimize degradation. |
| Matrix interference. | - Optimize chromatographic conditions to improve separation.- Consider a more selective sample clean-up procedure. |
Data on Steroid Stability
Table 1: Long-Term Stability of Steroids in Urine
| Storage Temperature | Duration | Stability | Reference |
| 4-6°C | 28 days | Sufficient stability | [1] |
| -20°C | 6 months | Stable | [1] |
| -80°C | 6 months | Stable | [1] |
Table 2: Long-Term Stability of Steroids in Dried Blood Spots (DBS)
| Storage Temperature | Duration | Stability of various steroids | Reference |
| Room Temperature | 1 year | Stable for 21-deoxycortisol, 4-androstenedione, and 17OH-progesterone. Cortisol and 11-deoxycortisol showed some degradation. | [2] |
| 4°C | 1 year | Stable | [2] |
| -20°C | 1 year | Stable | [2] |
| -70°C | 1 year | Stable | [2] |
Experimental Protocols
Protocol for Assessing Freeze-Thaw Stability
This protocol outlines a general procedure for evaluating the stability of this compound in processed biological samples after multiple freeze-thaw cycles.
-
Sample Preparation:
-
Prepare a pooled batch of the biological matrix (e.g., urine, plasma) to be used.
-
Spike the matrix with a known concentration of this compound at low and high quality control (QC) levels.
-
Process these QC samples using your established analytical method.
-
Divide the processed samples into multiple aliquots.
-
-
Freeze-Thaw Cycles:
-
Cycle 1: Freeze one set of low and high QC aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12-24 hours. Thaw the samples unassisted at room temperature. Once completely thawed, analyze them.
-
Subsequent Cycles: Refreeze the same aliquots for at least 12-24 hours and then thaw them again. Repeat for the desired number of cycles (typically a minimum of three).
-
-
Analysis:
-
After each freeze-thaw cycle, analyze the QC samples.
-
Quantify the concentration of this compound.
-
-
Data Evaluation:
-
Compare the mean concentration of the freeze-thaw samples against the concentration of freshly prepared and processed QC samples (baseline).
-
The stability is considered acceptable if the mean concentration of the tested samples is within a predefined percentage (e.g., ±15%) of the baseline concentration.
-
Protocol for Assessing Bench-Top (Short-Term) Stability
This protocol is designed to evaluate the stability of this compound in processed samples left at room temperature for a period equivalent to the sample processing and analysis time.
-
Sample Preparation:
-
Prepare and process low and high QC samples as described in the freeze-thaw stability protocol.
-
-
Incubation:
-
Leave the processed QC samples on a laboratory bench at room temperature for a predetermined period (e.g., 4, 8, or 24 hours), reflecting the maximum anticipated time samples will be at room temperature during routine analysis.
-
-
Analysis:
-
At the end of the incubation period, analyze the QC samples.
-
-
Data Evaluation:
-
Compare the mean concentration of the incubated samples to that of freshly prepared and analyzed QC samples.
-
Acceptance criteria are typically within ±15% of the nominal concentration.
-
Visualizations
References
- 1. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Storage stability of five steroids and in dried blood spots for newborn screening and retrospective diagnosis of congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Pregnanediol-d5 vs. 13C-Labeled Pregnanediol as Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the precise quantification of pregnanediol, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards: Pregnanediol-d5 and 13C-labeled pregnanediol, supported by established principles and representative experimental data.
The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, including extraction, derivatization, and ionization, without interfering with its measurement. Stable isotope-labeled standards are the gold standard for mass spectrometry-based quantification, as their physicochemical properties are very similar to the unlabeled analyte. However, the choice between a deuterated (d5) and a carbon-13 (13C) labeled standard can significantly impact analytical performance.
Key Performance Characteristics: A Comparative Overview
| Performance Parameter | This compound (Deuterated) | 13C-Labeled Pregnanediol | Key Considerations |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | 0.01 - 0.1 ng/mL | Both standards can achieve high sensitivity. |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL | 0.05 - 0.5 ng/mL | Method-dependent, but both are suitable for low-level quantification. |
| Accuracy (% Bias) | 85 - 115% | 90 - 110% | 13C-labeled standards may offer slightly better accuracy due to co-elution. |
| Precision (% RSD) | < 15% | < 15% | Both can provide excellent precision in optimized methods. |
| Chromatographic Co-elution | Potential for slight retention time shift | Generally co-elutes perfectly with the analyte | This is a critical advantage of 13C-labeled standards.[1][2] |
| Isotopic Stability | Risk of back-exchange (D to H) in certain conditions | Highly stable, no risk of isotope exchange | Deuterium stability should be assessed during method development.[3] |
| Ion Suppression Compensation | May be less effective if retention time shifts | More effective due to identical elution profile | Co-elution is key for accurate matrix effect compensation.[1][4] |
| Commercial Availability | More widely available and often less expensive | Availability is increasing, but can be more costly | Cost and availability are practical considerations. |
Experimental Protocols: A Representative LC-MS/MS Methodology
The following protocol outlines a typical workflow for the quantification of pregnanediol in a biological matrix (e.g., serum or urine) using a stable isotope-labeled internal standard.
Sample Preparation
-
Spiking: To 100 µL of the biological sample, add 10 µL of the internal standard working solution (either this compound or 13C-labeled pregnanediol at a concentration of 100 ng/mL).
-
Hydrolysis (for conjugated pregnanediol): If measuring total pregnanediol, enzymatic hydrolysis (e.g., using β-glucuronidase/sulfatase) is required. Incubate the sample with the enzyme solution according to the manufacturer's protocol.
-
Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroids.
-
LLE Example: Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes. Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
SPE Example: Use a C18 SPE cartridge. Condition the cartridge with methanol and water. Load the sample, wash with a low-organic solvent, and elute with methanol or acetonitrile. Evaporate the eluate to dryness.
-
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate pregnanediol from other endogenous steroids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in either positive or negative mode (optimization required).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Pregnanediol: Q1/Q3 transitions to be optimized (e.g., for the [M+H]+ or [M-H]- ion).
-
This compound: Q1/Q3 transitions reflecting the mass shift due to deuterium labeling.
-
13C-Labeled Pregnanediol: Q1/Q3 transitions reflecting the mass shift due to 13C labeling.
-
-
Data Analysis
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using known concentrations of pregnanediol and a constant concentration of the internal standard.
-
Determine the concentration of pregnanediol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying logic for choosing an internal standard, the following diagrams are provided.
Caption: Experimental workflow for pregnanediol quantification.
Caption: Rationale for internal standard selection.
Conclusion and Recommendations
The choice between this compound and 13C-labeled pregnanediol as an internal standard depends on the specific requirements of the assay.
-
13C-Labeled Pregnanediol is the superior choice for assays demanding the highest accuracy and reliability. Its identical chromatographic behavior to the unlabeled analyte ensures the most effective compensation for matrix effects and eliminates the risk of isotopic exchange.[1][2] This makes it ideal for clinical and research applications where precise and robust quantification is critical.
-
This compound can be a cost-effective and suitable alternative for many applications. However, it is crucial during method development to verify its chromatographic co-elution with the native analyte and to assess its isotopic stability under the specific sample preparation and storage conditions.[3] Any observed chromatographic shift could lead to quantitative errors due to differential ion suppression.[5]
For new method development, the initial investment in a 13C-labeled internal standard is often justified by the reduced time spent on validating the standard's performance and the increased confidence in the final quantitative results.
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Battle: Cross-Validation of Pregnanediol LC-MS/MS and Immunoassay Methods
For researchers, scientists, and drug development professionals, the accurate quantification of pregnanediol, a key metabolite of progesterone, is critical. The choice of analytical method can significantly impact study outcomes. This guide provides an objective comparison of two prominent techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays, supported by experimental data and detailed protocols.
The landscape of steroid hormone analysis is dominated by two principal methodologies: the classic immunoassay and the more technologically advanced LC-MS/MS. While immunoassays have been a mainstay for their ease of use and high throughput, LC-MS/MS has emerged as a gold standard due to its superior specificity and accuracy[1][2]. This is particularly crucial for steroid analysis where structurally similar molecules can lead to significant cross-reactivity in immunoassays, potentially resulting in overestimated concentrations[3][4].
This guide delves into a comparative analysis of these two methods for the quantification of pregnanediol, providing a clear overview of their performance characteristics and the experimental workflows involved.
Quantitative Performance: A Tale of Two Methods
The performance of an analytical method is defined by several key parameters, including sensitivity, precision, and accuracy. The following tables summarize the quantitative performance of LC-MS/MS and immunoassay methods for pregnanediol analysis, based on data from various studies.
Table 1: Comparison of Method Performance Characteristics
| Parameter | LC-MS/MS | Immunoassay (ELISA) | Key Advantages of LC-MS/MS |
| Limit of Quantification (LOQ) | As low as 0.01 ng/mL[5] | Typically around 0.180 ng/mL[6] | Higher sensitivity, allowing for detection of lower concentrations. |
| Linear Range | Wide, e.g., 0.38 to 100 ng/mL[5] | Narrower, dependent on the specific kit | Broader dynamic range for quantification. |
| Precision (Intra-assay CV) | <10%[7] | <10% (typically 4-7%)[8] | Comparable within-run precision. |
| Precision (Inter-assay CV) | <15%[9] | Can be higher, up to 15-20% | Better reproducibility across different runs. |
| Accuracy/Recovery | 90.6% to 110.4%[5] | Variable, can be affected by cross-reactivity | Higher accuracy due to better specificity. |
| Specificity | High, distinguishes between structurally similar steroids | Prone to cross-reactivity with other steroid metabolites[3] | Reduced risk of falsely elevated results. |
Table 2: Cross-Reactivity in Progesterone Immunoassays
It is important to note that pregnanediol is a metabolite of progesterone, and thus, cross-reactivity of the parent compound's immunoassays can give an indication of the potential for interference.
| Compound | Cross-Reactivity (%) in Progesterone Immunoassay |
| 5β-Dihydroprogesterone | 18.2%[3] |
| 17-Hydroxyprogesterone | 0.5% - 4.9%[3] |
| 5α-pregnan-3-ol-20-one | 0.5% - 4.9%[3] |
| 5α-pregnan-3,20-dione | 0.5% - 4.9%[3] |
Experimental Workflows: A Visual Guide
To better understand the practical differences between these two methodologies, the following diagrams illustrate the typical experimental workflows.
Detailed Experimental Protocols
A detailed understanding of the methodologies is essential for reproducing and comparing results.
Pregnanediol Quantification by LC-MS/MS
This protocol outlines a general procedure for the analysis of pregnanediol in biological matrices.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of serum or urine sample, add an internal standard (e.g., Pregnanediol-d5).
-
Add 5 mL of a mixture of ethyl acetate and hexane (e.g., 9:1 v/v) as the extraction solvent.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Utilize a C18 reverse-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
The flow rate is typically maintained at 0.5 mL/min.
-
-
Tandem Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for pregnanediol and its internal standard.
-
Pregnanediol Quantification by Immunoassay (ELISA)
This protocol is based on a competitive enzyme-linked immunosorbent assay (ELISA) format.
1. Sample Preparation
-
For urine samples, dilution with the provided assay buffer is often sufficient.
-
For serum or plasma, an extraction step (e.g., with diethyl ether) may be required to remove interfering substances[6][10].
2. ELISA Procedure
-
Add standards, controls, and prepared samples to the wells of a microplate pre-coated with an anti-pregnanediol antibody.
-
Add a fixed amount of enzyme-conjugated pregnanediol to each well. This will compete with the pregnanediol in the sample for binding to the antibody.
-
Incubate the plate, typically for 1-2 hours at room temperature, to allow for competitive binding.
-
Wash the plate multiple times to remove any unbound components.
-
Add a substrate solution that reacts with the enzyme to produce a colored product.
-
Stop the reaction after a specific time and measure the absorbance of the color produced using a microplate reader. The intensity of the color is inversely proportional to the concentration of pregnanediol in the sample.
Conclusion: Choosing the Right Tool for the Job
The cross-validation of pregnanediol quantification methods reveals a clear trade-off between the specificity and accuracy of LC-MS/MS and the convenience of immunoassays.
-
LC-MS/MS is the superior method when high accuracy, specificity, and the ability to measure low concentrations of pregnanediol are paramount. It is the recommended method for clinical trials, research studies where precise measurements are critical, and in situations where cross-reactivity is a significant concern.
-
Immunoassays can be a viable option for large-scale screening studies or when rapid, high-throughput analysis is required and a degree of variability is acceptable. However, it is crucial to be aware of the potential for overestimation due to cross-reactivity and to validate the immunoassay against a reference method like LC-MS/MS whenever possible.
Ultimately, the choice of method should be guided by the specific requirements of the study, including the need for accuracy, sample volume limitations, throughput demands, and budget considerations. For researchers, scientists, and drug development professionals, a thorough understanding of the strengths and limitations of each technique is essential for generating reliable and reproducible data.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of serum pregnanediol-3-glucuronide level in different endocrine statuses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Direct measurement of pregnanediol 3-glucuronide (PDG) in dried urine spots by liquid chromatography-mass spectrometry to detect ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arborassays.com [arborassays.com]
Specificity of Pregnanediol-d5 based methods versus antibody cross-reactivity in immunoassays.
For researchers, scientists, and drug development professionals demanding the highest accuracy in steroid hormone quantification, the choice between analytical methods is paramount. While traditional immunoassays have long been a staple, modern mass spectrometry-based methods, particularly those utilizing deuterated internal standards like Pregnanediol-d5, offer a significant leap forward in specificity and reliability. This guide provides a comprehensive comparison of these two methodologies, supported by experimental data and detailed protocols, to inform your selection of the most appropriate assay for your research needs.
The accurate measurement of pregnanediol, the major urinary metabolite of progesterone, is crucial for a wide range of research areas, including reproductive endocrinology, fertility monitoring, and studies of various hormonal disorders. The inherent structural similarities among steroid hormones, however, present a significant analytical challenge. This is where the specificity of the chosen analytical method becomes a critical determinant of data quality.
The Achilles' Heel of Immunoassays: Antibody Cross-Reactivity
Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), have been widely used for their convenience and high throughput. These assays rely on the principle of an antibody binding to its target antigen. However, the specificity of this binding is not always absolute. Structurally similar molecules present in the sample can also bind to the antibody, a phenomenon known as cross-reactivity. This can lead to inaccurate, often overestimated, measurements of the target analyte.
In the context of pregnanediol measurement, cross-reactivity with other progesterone metabolites and structurally related steroids is a major concern. The following table, compiled from various sources on progesterone immunoassay cross-reactivity, illustrates the potential for interference from other endogenous steroids. While specific data for pregnanediol immunoassays is limited, this serves as a strong indicator of the potential for analytical bias.
| Potentially Cross-Reacting Steroid | Reported Cross-Reactivity in Progesterone Immunoassays (%) |
| 5β-Dihydroprogesterone | 18.2% |
| 17α-Hydroxyprogesterone | 0.5 - 4.9% |
| 5α-Pregnan-3β-ol-20-one | 0.5 - 4.9% |
| 5α-Pregnan-3,20-dione | 0.5 - 4.9% |
| Pregnenolone | 0.2% |
| Corticosterone | 0.3 - 0.74% |
| Deoxycorticosterone | 1.7% |
| Androsterone | 0.086% |
| Testosterone | 0.1% |
| Estradiol | <0.01% |
Note: This table represents a summary of reported cross-reactivity data for progesterone immunoassays and is intended to be illustrative of the potential for cross-reactivity in steroid hormone immunoassays in general. Specific cross-reactivity profiles will vary between different immunoassay kits and antibody lots.
This lack of absolute specificity can lead to misleading results, potentially impacting the interpretation of clinical studies and the development of new therapeutics.
The Gold Standard: Specificity of this compound Based LC-MS/MS
In contrast to immunoassays, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly specific and sensitive method for the quantification of pregnanediol. This technique physically separates the analyte of interest from other sample components via liquid chromatography before detecting it based on its unique mass-to-charge ratio using a tandem mass spectrometer.
The inclusion of a stable isotope-labeled internal standard, such as this compound, is a key feature of the most robust LC-MS/MS methods. This internal standard is chemically identical to the analyte but has a different mass due to the incorporation of deuterium atoms. It is added to the sample at a known concentration at the beginning of the analytical process and co-elutes with the endogenous pregnanediol. By measuring the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard, any variations in sample preparation, injection volume, and instrument response can be accurately corrected for, leading to highly precise and accurate quantification.
The specificity of LC-MS/MS arises from its ability to distinguish between molecules with very similar structures based on their distinct mass fragmentation patterns. This virtually eliminates the issue of cross-reactivity that plagues immunoassays.
Experimental Workflows: A Visual Comparison
To better understand the fundamental differences between these two approaches, the following diagrams illustrate the experimental workflows.
Navigating the Nuances of Steroid Hormone Analysis: An Inter-Laboratory Comparison Guide Featuring Pregnanediol-d5
The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry. Pregnanediol-d5, a deuterated analog of pregnanediol, serves as an ideal internal standard for the quantification of endogenous pregnanediol, a key metabolite of progesterone. Its utility lies in its ability to mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and variations in instrument response.
The Landscape of Steroid Hormone Analysis: A Comparative Overview
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis, offering superior specificity and sensitivity compared to traditional immunoassays. However, significant variability can still exist between laboratories due to differences in instrumentation, sample preparation protocols, and data analysis procedures.
To illustrate the expected performance of a validated LC-MS/MS method for steroid hormones, including those that would utilize this compound, the following tables summarize typical performance characteristics gleaned from various published studies. These tables are intended to serve as a benchmark for laboratories developing or refining their own steroid hormone assays.
Table 1: Illustrative Performance Comparison of LC-MS/MS Methods for Progesterone Metabolite Analysis
| Parameter | Laboratory A (In-house LDT) | Laboratory B (Commercial Kit) | Laboratory C (Academic Core) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.05 ng/mL | 0.2 ng/mL |
| Intra-assay Precision (%CV) | < 5% | < 7% | < 8% |
| Inter-assay Precision (%CV) | < 8% | < 10% | < 12% |
| Accuracy (% Recovery) | 95-105% | 90-110% | 88-112% |
| Linearity (r²) | > 0.995 | > 0.99 | > 0.99 |
Note: Data presented are representative values from published literature on steroid hormone analysis and do not represent a direct head-to-head study.
Experimental Protocols: A Blueprint for Accurate Measurement
The following sections detail a generalized experimental protocol for the analysis of steroid hormones in human serum using LC-MS/MS with an internal standard like this compound.
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Aliquoting: 200 µL of serum is aliquoted into a clean microcentrifuge tube.
-
Internal Standard Spiking: 10 µL of the internal standard working solution (containing this compound) is added to each sample, calibrator, and quality control sample.
-
Protein Precipitation: 400 µL of cold acetonitrile is added to precipitate proteins. The samples are vortexed and then centrifuged.
-
Solid Phase Extraction: The supernatant is loaded onto a conditioned SPE cartridge. The cartridge is washed to remove interfering substances, and the analytes are then eluted with an appropriate solvent (e.g., methanol or a mixture of ethyl acetate and hexane).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution program.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.
Table 2: Example MRM Transitions for Pregnanediol and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Pregnanediol | 321.3 | 285.3 | 15 |
| This compound | 326.3 | 290.3 | 15 |
Note: These are theoretical transitions and should be optimized for the specific instrument used.
Visualizing the Workflow and Biological Context
To further clarify the analytical process and the biological relevance of pregnanediol, the following diagrams are provided.
The diagram above outlines the key steps in a typical LC-MS/MS workflow for steroid hormone analysis, from sample preparation to data analysis.
The Gold Standard for Progesterone Metabolite Quantification: A Comparative Guide to Using Pregnanediol-d5
For researchers, scientists, and drug development professionals, the accurate and precise quantification of progesterone metabolites is paramount for understanding female reproductive health, monitoring pregnancy, and developing novel therapeutics. This guide provides an objective comparison of analytical methods, focusing on the use of Pregnanediol-d5 as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and its performance against alternative analytical techniques.
The metabolic pathway of progesterone is complex, yielding numerous bioactive metabolites. Among these, pregnanediol and its glucuronidated form (Pregnanediol-3-Glucuronide, PDG) are crucial biomarkers reflective of progesterone production and metabolism. The choice of analytical methodology significantly impacts the reliability of their quantification. This guide delves into the superior accuracy and precision offered by LC-MS/MS utilizing a deuterated internal standard like this compound, compared to traditional immunoassay methods.
Unparalleled Accuracy and Precision with Isotope Dilution LC-MS/MS
LC-MS/MS has emerged as the gold standard for steroid hormone analysis due to its high specificity, sensitivity, and ability to multiplex the analysis of several analytes in a single run. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of this methodology, enabling isotope dilution mass spectrometry (IDMS). This technique corrects for variations in sample preparation and instrumental analysis, leading to exceptional accuracy and precision.
Deuterated internal standards, like this compound, are chemically identical to the analyte of interest but have a different mass due to the presence of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because the internal standard is added to the sample at a known concentration at the beginning of the analytical process, any loss of analyte during sample preparation or ionization variability in the mass spectrometer will be mirrored by a proportional loss or variability of the internal standard. This allows for a highly accurate calculation of the analyte concentration.
Performance Characteristics: LC-MS/MS with Stable Isotope-Labeled Internal Standard
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of pregnanediol glucuronide (PDG) using a stable isotope-labeled internal standard, which serves as a close proxy for a method using this compound.
| Performance Metric | LC-MS/MS with Stable Isotope-Labeled Internal Standard |
| Accuracy (Bias) | Intra-day: 0.12% to 4.60% Inter-day: 0.24% to 4.36%[1] |
| Precision (CV%) | Intra-assay (Repeatability): <15% Inter-assay (Intermediate Precision): <15%[1] |
| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL[1] |
| Matrix Effect | 100.7% (indicating minimal effect)[1] |
| Recovery | >95%[2] |
Alternative Method: Immunoassays (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are a common alternative for quantifying progesterone metabolites due to their relatively low cost and high throughput. These assays rely on the specific binding of an antibody to the target analyte. However, a significant drawback of immunoassays is their susceptibility to cross-reactivity with structurally similar molecules, which can lead to overestimated results.
Performance Characteristics: Pregnanediol-3-Glucuronide (PDG) ELISA Kits
The table below presents typical performance data for commercially available PDG ELISA kits.
| Performance Metric | Pregnanediol-3-Glucuronide (PDG) ELISA Kit |
| Sensitivity (LOD) | 0.18 ng/mL[3][4] |
| Assay Range | 0.391 - 50 ng/mL[3] |
| Precision (CV%) | Intra-assay: 4.1% Inter-assay: 6.4%[3] |
| Cross-reactivity | Can occur with other steroid metabolites |
| Matrix Effect | Can be significant and requires careful validation |
Head-to-Head Comparison: LC-MS/MS vs. ELISA
| Feature | LC-MS/MS with this compound (or similar stable isotope standard) | Immunoassay (ELISA) |
| Specificity | Very High (distinguishes between structurally similar metabolites) | Moderate to High (potential for cross-reactivity) |
| Accuracy | Very High (corrects for matrix effects and recovery losses) | Moderate (can be affected by cross-reactivity and matrix interference) |
| Precision | Very High (typically CVs < 15%) | Good (typically CVs < 10% for intra-assay and < 15% for inter-assay) |
| Sensitivity | Very High (can detect very low concentrations) | Good |
| Throughput | Moderate to High | High |
| Cost per Sample | Higher | Lower |
| Expertise Required | High | Moderate |
Experimental Protocols
LC-MS/MS Method for Pregnanediol Glucuronide (PDG) Quantification
This protocol is based on a validated "dilute and shoot" method, which is rapid and requires minimal sample preparation[1].
1. Sample Preparation:
-
Urine samples are centrifuged to remove any particulate matter.
-
A small aliquot of the supernatant is diluted with a solution containing the this compound internal standard.
2. Chromatographic Separation:
-
An ultra-high-performance liquid chromatography (UHPLC) system is used to separate the analyte from other components in the sample.
-
A C18 reversed-phase column is typically used with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile) containing a small amount of formic acid to improve ionization.
3. Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.
-
Specific precursor-to-product ion transitions are monitored for both the native PDG and the this compound internal standard to ensure specificity and accurate quantification.
Pregnanediol-3-Glucuronide (PDG) ELISA Protocol
This is a general protocol for a competitive ELISA[3][4].
1. Standard and Sample Preparation:
-
A standard curve is prepared by serially diluting a stock solution of PDG.
-
Urine samples are diluted as required.
2. Assay Procedure:
-
Standards and samples are added to a microplate pre-coated with an antibody.
-
A known amount of enzyme-conjugated PDG is added to each well. The conjugated and unconjugated PDG compete for binding to the antibody.
-
After an incubation period, the plate is washed to remove any unbound components.
-
A substrate is added, which reacts with the enzyme on the bound conjugated PDG to produce a color change.
-
The reaction is stopped, and the absorbance is read on a microplate reader. The intensity of the color is inversely proportional to the concentration of PDG in the sample.
Visualizing the Workflow and Pathways
References
- 1. iris.unito.it [iris.unito.it]
- 2. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pregnanediol-3-Glucuronide (PDG) Competitive ELISA Kit (EIAPDG) - Invitrogen [thermofisher.com]
- 4. arborassays.com [arborassays.com]
Performance Characteristics of Pregnanediol-d5 as an Internal Standard in Mass Spectrometry-Based Assays
For researchers, scientists, and drug development professionals, the use of a reliable internal standard is critical for the accurate quantification of endogenous compounds like pregnanediol. Pregnanediol-d5, a deuterated analog of pregnanediol, serves as an excellent internal standard in mass spectrometry-based methods, offering high precision and accuracy by compensating for variations in sample preparation and instrument response.
This guide provides a comparative overview of the analytical performance of methods utilizing a stable isotope-labeled internal standard, such as this compound, for the quantification of pregnanediol and its metabolites. The data presented is compiled from validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods.
Linearity and Limits of Detection
The use of a stable isotope-labeled internal standard like this compound allows for the development of highly sensitive and linear quantitative methods. The following table summarizes the performance characteristics of a validated UHPLC-MS/MS method for the analysis of pregnanediol-3-glucuronide (PDG), a major metabolite of progesterone, which demonstrates the expected performance when using a deuterated internal standard.
| Parameter | Performance Metric | Notes |
| Linearity (R²) | > 0.99 | The coefficient of determination (R²) is a measure of how well the calibration curve fits the experimental data. A value greater than 0.99 indicates a strong linear relationship between the analyte concentration and the instrument response. |
| Linear Range | 0.38 to 100 ng/mL | This is the concentration range over which the method is shown to be linear, accurate, and precise[1]. |
| Limit of Detection (LOD) | 0.005 µg/mL | The lowest concentration of the analyte that can be reliably detected by the analytical instrument[2]. For serum analysis, an LOD of 0.01 ng/mL has been reported[1]. |
| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy[2][3]. |
Comparison with Alternatives
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry. Compared to other types of internal standards (e.g., structural analogs), deuterated standards offer several advantages:
-
Similar Chemical and Physical Properties: this compound behaves nearly identically to the unlabeled pregnanediol during sample extraction, derivatization, and chromatographic separation. This ensures that any sample loss or variation affects both the analyte and the internal standard equally, leading to more accurate quantification.
-
Co-elution in Chromatography: The deuterated standard co-elutes with the native analyte, which helps to correct for matrix effects—the suppression or enhancement of ionization in the mass spectrometer caused by other components in the sample.
-
Distinct Mass-to-Charge Ratio (m/z): The mass difference between this compound and pregnanediol allows for their simultaneous detection and quantification by the mass spectrometer without mutual interference.
Experimental Protocol: Quantification of Pregnanediol by UHPLC-MS/MS
This section outlines a typical experimental workflow for the quantification of pregnanediol in a biological matrix (e.g., urine or serum) using this compound as an internal standard.
1. Sample Preparation:
-
Spiking with Internal Standard: A known amount of this compound solution is added to each sample, calibrator, and quality control sample at the beginning of the sample preparation process.
-
Extraction: Analytes are extracted from the biological matrix. For urine, a "dilute and shoot" approach may be employed, where the sample is simply diluted with a suitable solvent before injection[3]. For serum, a protein precipitation or liquid-liquid extraction is typically performed to remove proteins and other interfering substances.
-
Concentration: The extracted samples are often evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of a solvent compatible with the UHPLC mobile phase.
2. UHPLC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a UHPLC system equipped with a suitable analytical column (e.g., a C18 column). A gradient elution program is used to separate pregnanediol and this compound from other sample components.
-
Mass Spectrometric Detection: The eluent from the UHPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both pregnanediol and this compound.
3. Data Analysis:
-
Calibration Curve: A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibrators.
-
Quantification: The concentration of pregnanediol in the unknown samples is determined from the calibration curve using the measured peak area ratios.
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical UHPLC-MS/MS workflow for the quantification of pregnanediol using this compound as an internal standard.
Caption: UHPLC-MS/MS workflow for pregnanediol quantification.
References
- 1. Quantitation of serum pregnanediol-3-glucuronide level in different endocrine statuses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. Rapid UHPLC-MS/MS measurement of pregnanediol 3-glucuronide in spot urine samples for detecting ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Pregnanediol-d5 vs. Pregnanediol-d5 Glucuronide as Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the precise quantification of steroid hormones, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides a comprehensive comparison of two commonly employed internal standards, Pregnanediol-d5 and this compound glucuronide, for the analysis of pregnanediol and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The selection of an internal standard is a critical decision in the development of robust quantitative bioanalytical methods. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any potential variability. Deuterated analogs of the target analyte are widely considered the gold standard for internal standards in mass spectrometry due to their similar physicochemical properties.
This comparison will delve into the specific use cases for this compound and this compound glucuronide, outlining their respective advantages and disadvantages, and provide supporting data and experimental protocols to guide researchers in making an informed choice for their specific analytical needs.
Principle of Internal Standardization
The fundamental principle behind using a stable isotope-labeled internal standard is to add a known quantity of the standard to both the calibration standards and the unknown samples at the beginning of the sample preparation process. The ratio of the analyte's response to the internal standard's response is then used for quantification. This ratiometric measurement corrects for variations in sample extraction, injection volume, and instrument response, leading to improved precision and accuracy.[1][2]
Logical Workflow for Internal Standard Selection
The choice between this compound and this compound glucuronide as an internal standard is primarily dictated by the target analyte being quantified.
Caption: Logical workflow for selecting the appropriate internal standard.
Performance Comparison: this compound vs. This compound Glucuronide
The following table summarizes the key performance characteristics of this compound and this compound glucuronide as internal standards. The data is compiled from various studies employing deuterated internal standards for steroid analysis and highlights the expected performance in their respective optimal applications.
| Performance Parameter | This compound | This compound glucuronide | Rationale |
| Optimal Analyte | Pregnanediol (after hydrolysis) | Pregnanediol glucuronide | The internal standard should be as chemically similar to the analyte as possible to best mimic its behavior throughout the analytical process. |
| Sample Preparation | Added before enzymatic hydrolysis and extraction. | Added before extraction (no hydrolysis). | To accurately correct for losses during sample processing, the internal standard must be introduced at the earliest stage. |
| Accuracy | High (when used for pregnanediol) | High (when used for pregnanediol glucuronide) | A well-chosen internal standard significantly improves accuracy by correcting for systematic errors. |
| Precision (%RSD) | Typically <15% | Typically <15% | The use of a co-eluting, chemically similar internal standard minimizes variability, leading to low relative standard deviations (RSD).[3] |
| Recovery Correction | Corrects for variability in hydrolysis efficiency and extraction. | Corrects for variability in extraction efficiency. | This compound undergoes hydrolysis alongside the native glucuronide, thus accounting for inconsistencies in the enzymatic reaction. |
| Matrix Effect Compensation | Good | Excellent | As the glucuronide is more polar, it is more susceptible to different matrix effects than the aglycone. This compound glucuronide will more closely mimic the ionization suppression or enhancement experienced by the analyte. |
Experimental Protocols
Scenario 1: Quantification of Urinary Pregnanediol Glucuronide using this compound Glucuronide as an Internal Standard
This protocol is adapted from a "dilute and shoot" method, which is a rapid and simple approach for analyzing urine samples.[4][5]
1. Sample Preparation:
-
To 100 µL of urine sample, add 10 µL of a 1 µg/mL solution of this compound glucuronide in methanol.
-
Vortex for 10 seconds.
-
Add 890 µL of 50:50 (v/v) methanol:water.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Parameters:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: Start with 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 30% B for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MRM Transitions:
-
Pregnanediol glucuronide: Precursor ion (e.g., m/z 495.3) -> Product ion (e.g., m/z 319.2)
-
This compound glucuronide: Precursor ion (e.g., m/z 500.3) -> Product ion (e.g., m/z 324.2)
-
Caption: Experimental workflow for direct analysis of Pregnanediol Glucuronide.
Scenario 2: Quantification of Total Pregnanediol (after hydrolysis) using this compound as an Internal Standard
This protocol involves an enzymatic hydrolysis step to cleave the glucuronide moiety, allowing for the measurement of total pregnanediol.
1. Sample Preparation:
-
To 500 µL of urine sample, add 20 µL of a 1 µg/mL solution of this compound in methanol.
-
Add 250 µL of acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase enzyme solution.
-
Incubate at 55°C for 3 hours.
-
Cool the sample to room temperature.
-
Perform a liquid-liquid extraction by adding 2 mL of methyl tert-butyl ether (MTBE), vortexing for 5 minutes, and centrifuging at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Parameters:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 40% B, ramp to 98% B over 6 minutes, hold for 2 minutes, and re-equilibrate at 40% B for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.
-
MRM Transitions:
-
Pregnanediol: Precursor ion (e.g., m/z 321.3) -> Product ion (e.g., m/z 303.3)
-
This compound: Precursor ion (e.g., m/z 326.3) -> Product ion (e.g., m/z 308.3)
-
Caption: Experimental workflow for the analysis of total Pregnanediol after hydrolysis.
Conclusion and Recommendations
The choice between this compound and this compound glucuronide as an internal standard is straightforward and depends entirely on the specific analyte being measured.
-
For the direct quantification of Pregnanediol glucuronide, this compound glucuronide is the unequivocally superior internal standard. It will most accurately reflect the behavior of the analyte during sample preparation and ionization, leading to the most reliable results.
-
For the quantification of total Pregnanediol following enzymatic hydrolysis, this compound is the appropriate choice. By undergoing the hydrolysis step alongside the endogenous pregnanediol glucuronide, it effectively corrects for any variability in the enzymatic cleavage, in addition to extraction and instrumental variations.
Attempting to use this compound for the direct analysis of the glucuronide or vice versa would introduce significant and unpredictable errors, compromising the validity of the results. By adhering to the principle of using an internal standard that is as chemically and physically similar to the analyte as possible, researchers can ensure the development of robust, accurate, and precise quantitative methods for steroid hormone analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. texilajournal.com [texilajournal.com]
- 3. Quantitation of serum pregnanediol-3-glucuronide level in different endocrine statuses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. Rapid UHPLC-MS/MS measurement of pregnanediol 3-glucuronide in spot urine samples for detecting ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Pregnanediol-d5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pregnanediol-d5. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Usage Notes |
| Hand Protection | Gloves | Double gloving is required.[1] Use powder-free, disposable nitrile or neoprene gloves.[1][2] Change gloves every 30 minutes or immediately if they are damaged or contaminated.[1] |
| Body Protection | Lab Coat/Gown | Wear a long-sleeved, seamless gown or a lab coat made of a low-permeability fabric.[1] Ensure cuffs are tucked into the inner gloves. |
| Coveralls ("Bunny Suit") | For procedures with a high risk of contamination, consider using a head-to-toe coverall.[1] | |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles that meet ANSI Z.87.1 standards are required to protect against splashes and dust.[2][3] |
| Face Shield | Use a face shield in combination with goggles when there is a significant risk of splashes or sprays of hazardous liquids.[2][3] | |
| Respiratory Protection | Respirator | For handling powders outside of a containment system, an N95 or higher-rated respirator is necessary to prevent inhalation of airborne particles.[4] Surgical masks do not offer adequate protection.[1][4] |
| Foot Protection | Shoe Covers | Wear disposable shoe covers over closed-toe shoes to prevent the spread of contamination.[1] |
Operational Plan for Handling this compound
Follow these step-by-step instructions for the safe handling of this compound in a laboratory environment.
1. Preparation and Area Setup:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a containment glove box.
-
Ensure the work area is clean and free of clutter.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and materials before starting the procedure.
2. Donning PPE:
-
Put on shoe covers.
-
Don a lab coat or gown.
-
Put on the first pair of gloves.
-
Don a second pair of gloves, ensuring the cuffs of the lab coat are tucked into the inner glove.
-
Put on safety goggles and a face shield if necessary.
-
If working outside a containment system, wear a fitted N95 respirator.
3. Handling the Compound:
-
Carefully unpack the container of this compound within the designated handling area.
-
To minimize the generation of airborne dust, avoid pouring the powder directly. Use a spatula or other appropriate tool for transfers.
-
If weighing the compound, do so within a ventilated balance enclosure or a chemical fume hood.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
4. Post-Handling Procedures:
-
Securely close the container of this compound.
-
Clean all non-disposable equipment with an appropriate solvent.
-
Wipe down the work surface with a decontaminating solution.
5. Doffing PPE:
-
Remove the outer pair of gloves.
-
Remove the face shield and goggles.
-
Remove the lab coat or gown.
-
Remove shoe covers.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.[4]
Disposal Plan for this compound Waste
All waste generated from handling this compound must be treated as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, including gloves, bench paper, shoe covers, and disposable lab coats, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any contaminated sharps, such as needles or razor blades, should be placed in a designated sharps container.
2. Container Labeling:
-
Label all waste containers with "Hazardous Waste" and the specific chemical name (this compound).
-
Include the date when waste was first added to the container.
3. Storage:
-
Store hazardous waste containers in a designated satellite accumulation area that is at or near the point of generation.[5]
-
Ensure containers are kept closed except when adding waste.[5][6]
-
Store incompatible wastes separately to prevent dangerous reactions.[6]
4. Disposal:
-
Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6]
-
Do not dispose of this compound or its waste down the drain or in the regular trash.[5][6]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
